Cyclosiversioside F 16,25-diacetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C45H72O16 |
|---|---|
分子量 |
869.0 g/mol |
IUPAC名 |
[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-acetyloxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-25-17-42(8)27-16-24(57-38-34(54)32(52)31(51)26(18-46)58-38)35-39(3,4)28(59-37-33(53)30(50)23(49)19-55-37)11-13-45(35)20-44(27,45)15-14-41(42,7)36(25)43(9)12-10-29(61-43)40(5,6)60-22(2)48/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25+,26-,27+,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38-,41-,42+,43-,44+,45-/m1/s1 |
InChIキー |
CMBYUZZZSKJOOZ-DZNQNAENSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@]2([C@@H]3C[C@@H]([C@@H]4[C@@]5([C@]3(C5)CC[C@@]2([C@H]1[C@]6(CC[C@H](O6)C(C)(C)OC(=O)C)C)C)CC[C@@H](C4(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C |
正規SMILES |
CC(=O)OC1CC2(C3CC(C4C(C(CCC45C3(C5)CCC2(C1C6(CCC(O6)C(C)(C)OC(=O)C)C)C)OC7C(C(C(CO7)O)O)O)(C)C)OC8C(C(C(C(O8)CO)O)O)O)C |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclosiversioside F 16,25-diacetate
For Immediate Release
This whitepaper provides a comprehensive overview of the chemical structure elucidation of Cyclosiversioside F 16,25-diacetate, a complex cycloartane-type triterpenoid (B12794562) glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed methodologies and data interpretation involved in characterizing novel natural products.
Introduction
This compound belongs to the vast family of saponins, which are known for their diverse biological activities. The intricate three-dimensional structure of these molecules dictates their function, making precise structural elucidation a critical step in their evaluation as potential therapeutic agents. This guide will detail the key experimental protocols and spectroscopic data that form the basis for determining the molecular structure of this specific diacetate derivative. The foundational structure is understood through the elucidation of its parent compound, a triterpenoid glycoside isolated from the Astragalus genus.
Isolation and Purification
The initial step in the structural elucidation of any natural product is its isolation from the source material in a pure form. The general procedure for obtaining cycloartane (B1207475) glycosides like the parent compound of this compound from plant material is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The air-dried and powdered aerial parts of the source plant (e.g., Astragalus mucidus) are extracted with a solvent such as methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between water and n-butanol. The saponins, being glycosidic, will preferentially partition into the n-butanol layer.
-
Chromatography: The butanolic extract is further purified using a series of chromatographic techniques. This typically starts with column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the target compound are combined and subjected to further purification, often using preparative high-performance liquid chromatography (HPLC) to yield the pure glycoside.
Structure Elucidation of the Parent Glycoside
The structure of the parent glycoside, Cyclosiversioside F, was determined through a combination of extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with chemical degradation studies.
Spectroscopic Analysis
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the structure of the aglycone and the nature and sequence of the sugar units.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is used to piece together the molecular puzzle.
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity through the analysis of chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Chemical Elucidation Workflow
The logical process for elucidating the structure of a complex glycoside like Cyclosiversioside F is depicted in the following workflow diagram.
Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of a natural glycoside.
Quantitative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the parent compound, Cyclosiversioside F, which are critical for its structural identification.
Table 1: ¹³C NMR Chemical Shift Data for Cyclosiversioside F (Aglycone part, in Pyridine-d₅)
| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |
| 1 | 32.1 | 16 | 74.2 |
| 2 | 27.5 | 17 | 53.1 |
| 3 | 89.1 | 18 | 18.2 |
| 4 | 40.2 | 19 | 21.5 |
| 5 | 48.1 | 20 | 36.5 |
| 6 | 79.7 | 21 | 18.9 |
| 7 | 45.8 | 22 | 35.1 |
| 8 | 47.5 | 23 | 29.8 |
| 9 | 20.5 | 24 | 77.9 |
| 10 | 28.5 | 25 | 81.4 |
| 11 | 26.8 | 26 | 28.1 |
| 12 | 34.5 | 27 | 26.5 |
| 13 | 46.2 | 28 | 17.8 |
| 14 | 49.1 | 29 | 21.1 |
| 15 | 36.1 | 30 | 28.9 |
Table 2: ¹H NMR Chemical Shift Data for Cyclosiversioside F (Selected signals, in Pyridine-d₅)
| Proton | δH (ppm) | Multiplicity | J (Hz) |
| H-3 | 3.35 | dd | 11.5, 4.5 |
| H-6 | 4.88 | m | |
| H-16 | 5.45 | m | |
| H-19a | 0.85 | d | 4.0 |
| H-19b | 0.55 | d | 4.0 |
| Me-18 | 1.30 | s | |
| Me-21 | 0.98 | d | 6.5 |
| Me-26 | 1.65 | s | |
| Me-27 | 1.58 | s | |
| Me-28 | 1.05 | s | |
| Me-29 | 1.25 | s | |
| Me-30 | 1.15 | s | |
| Ara H-1 | 4.85 | d | 7.0 |
| Glc' H-1 | 5.10 | d | 7.5 |
| Glc'' H-1 | 5.22 | d | 7.8 |
Elucidation of the 16,25-diacetate Structure
The structure of this compound is determined by identifying the locations of the two acetate (B1210297) groups on the parent glycoside. This is typically achieved by comparing the NMR spectra of the acetylated product with that of the parent compound.
Effect of Acetylation on NMR Spectra
Acetylation of a hydroxyl group leads to predictable changes in the NMR spectrum:
-
¹H NMR: The proton attached to the carbon bearing the newly formed acetate ester (e.g., H-16 and H-25) will experience a significant downfield shift (typically by ~1.0-1.5 ppm). A new singlet corresponding to the methyl protons of the acetyl group will appear around δ 2.0-2.2 ppm.
-
¹³C NMR: The carbon atom to which the acetate group is attached will shift downfield, while the adjacent carbons may experience a slight upfield shift. A new carbonyl carbon signal for the acetate group will appear around δ 170 ppm, and a new methyl carbon signal will be observed around δ 21 ppm.
By observing these characteristic shifts at the C-16 and C-25 positions in the NMR spectra of the diacetate derivative, the locations of the acetate groups can be unequivocally confirmed.
Structural Representation
The following diagram illustrates the core structure of the aglycone of Cyclosiversioside F and indicates the positions of glycosylation and acetylation.
Caption: A diagram showing the substitution pattern on the cycloartane aglycone of this compound.
Conclusion
The chemical structure of this compound has been rigorously established through a combination of modern spectroscopic techniques and chemical methods applied to its parent glycoside. The detailed analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, allowed for the complete assignment of the aglycone and sugar moieties, as well as the precise location of the two acetate groups. This comprehensive structural information is fundamental for any further investigation into the biological activity and potential therapeutic applications of this complex natural product.
Spectroscopic Analysis of Cyclosiversioside F 16,25-diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Spectroscopic Data
The structural confirmation of Cyclosiversioside F 16,25-diacetate would rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry (HRMS). The diacetylation at positions 16 and 25 is expected to induce specific downfield shifts in the NMR spectra for the protons and carbons at and near these positions, compared to the parent Cyclosiversioside F.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present expected chemical shift ranges for the key structural features of a cycloartane (B1207475) glycoside, with specific considerations for the 16,25-diacetate moiety. These are based on published data for analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-16 | ~ 4.5 - 5.5 | m | Downfield shift due to acetate (B1210297) group. |
| H-19 (cyclopropane) | ~ 0.3 - 0.6 | d, d | Characteristic upfield signals for the cyclopropane (B1198618) ring. |
| Methyl Protons (aglycone) | ~ 0.8 - 1.5 | s | Multiple singlet signals for the tertiary methyl groups. |
| Anomeric Proton (sugar) | ~ 4.2 - 4.8 | d | Indicates the presence of a sugar moiety. |
| Acetate Methyl Protons | ~ 1.9 - 2.2 | s | Two distinct singlets for the two acetate groups. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound
| Carbons | Expected Chemical Shift (δ, ppm) | Notes |
| C-16 | ~ 70 - 80 | Downfield shift due to esterification. |
| C-25 | ~ 80 - 90 | Downfield shift due to esterification. |
| C-9 (cyclopropane) | ~ 20 - 30 | Upfield quaternary carbon of the cyclopropane ring. |
| C-19 (cyclopropane) | ~ 15 - 25 | Methylene carbon of the cyclopropane ring. |
| Anomeric Carbon (sugar) | ~ 100 - 105 | Characteristic signal for the glycosidic linkage. |
| Acetate Carbonyl Carbons | ~ 170 - 172 | Two distinct signals for the carbonyls of the acetate groups. |
| Acetate Methyl Carbons | ~ 20 - 22 | Two distinct signals for the methyls of the acetate groups. |
Mass Spectrometry (MS)
High-resolution mass spectrometry, typically using electrospray ionization (ESI), would be employed to determine the exact molecular formula.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+Na]⁺ | Calculated based on formula | Sodium adduct is commonly observed in ESI-MS. |
| [M+H]⁺ | Calculated based on formula | Protonated molecule. |
| [M-H]⁻ | Calculated based on formula | Deprotonated molecule in negative ion mode. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent such as CDCl₃, CD₃OD, or pyridine-d₅. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.
-
1D NMR:
-
¹H NMR: Standard proton spectra would be acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Proton-decoupled carbon spectra would be obtained to determine the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) would be prepared in a suitable solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source would be used.
-
Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Data would be acquired in both positive and negative ion modes to observe different adducts and fragmentation patterns.
-
Tandem MS (MS/MS): Fragmentation analysis would be performed to gain further structural insights by isolating the parent ion and inducing its fragmentation.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel natural product like this compound.
Caption: Workflow for Natural Product Structural Elucidation.
Conclusion
The structural elucidation of complex natural products like this compound is a meticulous process that relies on the synergistic application of advanced spectroscopic techniques. While the specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its characterization. The predicted spectral features and detailed experimental protocols will be invaluable to researchers in natural product chemistry and drug discovery, enabling them to confidently tackle the structural determination of similar cycloartane glycosides.
An In-depth Technical Guide on the Biosynthesis Pathway of Cycloartane Triterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloartane (B1207475) triterpenoid (B12794562) glycosides are a large and structurally diverse class of natural products predominantly found in the plant kingdom.[1] These compounds are synthesized via the isoprenoid pathway and are characterized by a tetracyclic triterpenoid skeleton with a distinctive cyclopropane (B1198618) ring (9,19-cyclo).[2][3] Found in medicinal plants such as Astragalus membranaceus (Huang-Qi) and Cimicifuga foetida, these molecules exhibit a wide spectrum of pharmacological activities, including neuroprotective, hepatoprotective, anticancer, and antiviral effects.[3][4][5][6] Their therapeutic potential has made them significant targets for research and drug development.
This technical guide provides a comprehensive overview of the biosynthetic pathway of cycloartane triterpenoid glycosides, detailing the enzymatic steps from primary metabolites to the final complex structures. It includes quantitative data on key enzymes, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical processes to support further research and biotechnological applications.
The Core Biosynthetic Pathway
The biosynthesis of cycloartane triterpenoid glycosides is a complex, multi-stage process that occurs across different cellular compartments, including the cytoplasm and endoplasmic reticulum.[1][7] The pathway can be broadly divided into three major stages: the formation of the universal C30 precursor 2,3-oxidosqualene, the cyclization of this precursor to form the characteristic cycloartane skeleton, and the subsequent extensive modifications of this scaffold.[2]
Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate (B85504) (MVA) Pathway
The journey begins with acetyl-CoA in the cytosol. Through the mevalonate (MVA) pathway, acetyl-CoA is converted into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][8] These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the C30 hydrocarbon, squalene (B77637).[1] In a critical, often rate-limiting step, squalene is oxidized by squalene epoxidase (SQE) to form (S)-2,3-oxidosqualene.[1][7] This molecule serves as the crucial branch-point intermediate for the synthesis of various triterpenoids, including sterols and cycloartane glycosides.[9][10]
Stage 2: Cyclization to the Cycloartane Skeleton
The defining step in this pathway is the cyclization of (S)-2,3-oxidosqualene, catalyzed by the enzyme cycloartenol (B190886) synthase (CAS) , a member of the oxidosqualene cyclase (OSC) family.[7][11] CAS directs a complex cascade of protonation, carbocation rearrangement, and deprotonation to form cycloartenol, the first committed precursor of phytosterols (B1254722) and the foundational scaffold of all cycloartane triterpenoids.[2][10]
Stage 3: Tailoring of the Cycloartane Skeleton
Following the formation of cycloartenol, a series of extensive tailoring reactions generates the vast structural diversity observed in this class of compounds. These modifications are primarily catalyzed by two key enzyme families:
-
Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce hydroxyl groups and other oxidative modifications at specific positions on the cycloartane backbone.[2][9][11] This hydroxylation is critical as it creates attachment points for subsequent glycosylation and significantly influences the biological activity of the final molecule.
-
UDP-dependent Glycosyltransferases (UGTs): These enzymes catalyze the transfer of sugar moieties (e.g., glucose, xylose, arabinose) from an activated sugar donor, such as UDP-glucose, to the hydroxylated cycloartane aglycone.[9][12][13] The sequential and often regioselective action of different UGTs leads to the formation of complex mono-, di-, or trisaccharide chains, which enhances the solubility and modulates the pharmacological properties of the compounds.[13][14]
Quantitative Data
The catalytic efficiency of enzymes is crucial for understanding and engineering metabolic pathways. While comprehensive kinetic data for every enzyme in the cycloartane pathway across different species is not fully available, studies on related triterpenoid pathways, such as ginsenoside biosynthesis, provide valuable reference points. Furthermore, specific conversion rates have been reported for the biosynthesis of astragalosides in engineered systems.
| Enzyme Family | Specific Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Plant | Reference |
| Oxidosqualene Cyclase | β-Amyrin Synthase (β-AS) | 2,3-Oxidosqualene | 10 - 30 | 0.5 - 2.0 | 1.7 - 20 x 10⁴ | Panax ginseng | [15] |
| Glycosyltransferase | AmGT1 | Cycloastragenol | - | - | - | A. membranaceus | [4] |
| AmGT5 | Cycloastragenol | - | - | - | A. membranaceus | [4] | |
| AmGT9 | Cycloastragenol | - | - | - | A. membranaceus | [4] | |
| AmGT8 / AmGT8A394F | Cycloastragenol Glycosides | - | - | - | A. membranaceus | [4] | |
| Note: | Conversion Rates | 13 astragalosides were synthesized with conversion rates from 22.6% to 98.7% using a combination of the AmGT enzymes. | A. membranaceus | [4] |
Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of catalytic efficiency. Data for β-AS is included as a representative OSC. Dashes indicate data not specified in the cited sources.
Regulation of Biosynthesis
The production of cycloartane triterpenoid glycosides is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. The expression of key biosynthetic genes, including CAS, CYP450s, and UGTs, is controlled by specific transcription factors (TFs), such as those from the bHLH and WRKY families.[11] The signaling molecule methyl jasmonate (MeJA), a phytohormone involved in plant defense responses, has been shown to be a potent elicitor, significantly upregulating the transcription of these genes and leading to increased accumulation of the final glycoside products.[10][11]
Experimental Protocols
Elucidating the function of enzymes in the cycloartane triterpenoid glycoside pathway is fundamental to its study and exploitation. The following section provides detailed methodologies for the characterization of key enzymes.
Protocol 1: Functional Characterization of a Cycloartenol Synthase (CAS)
Objective: To clone a candidate CAS gene and verify its function through heterologous expression.
Methodology:
-
Gene Mining and Cloning:
-
Identify candidate CAS genes from transcriptome data of the target plant (e.g., Astragalus membranaceus).[3]
-
Design primers based on the candidate sequence and amplify the full-length cDNA from a total RNA sample via RT-PCR.
-
Clone the amplified gene into a yeast expression vector (e.g., pYES2).
-
-
Heterologous Expression in Yeast:
-
Transform the expression vector into a suitable yeast strain, such as one deficient in lanosterol (B1674476) synthase (e.g., GIL77), to reduce background products.[3]
-
Culture the transformed yeast in an appropriate induction medium (e.g., containing galactose) to express the recombinant CAS protein.
-
-
Enzyme Assay and Product Identification (In Vivo):
-
Harvest the yeast cells and perform saponification and lipid extraction using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the product by comparing its retention time and mass spectrum with an authentic cycloartenol standard.[3] A boiled enzyme or empty vector control should be used to confirm that the product is a result of enzyme activity.
-
Protocol 2: Functional Characterization of a UDP-Glycosyltransferase (UGT)
Objective: To express a candidate UGT gene and determine its substrate specificity and catalytic function.
Methodology:
-
Recombinant Enzyme Production:
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (a specific cycloartane aglycone), and a sugar donor (e.g., UDP-glucose) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[2]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding an organic solvent like methanol (B129727) or acetonitrile (B52724).[2]
-
-
Product Analysis:
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify the glycosylated product by comparing its retention time and mass spectrum to known standards or by structural elucidation using NMR if it is a novel compound.
-
Protocol 3: Extraction and Quantification of Cycloartane Triterpenoid Glycosides
Objective: To extract and quantify specific cycloartane glycosides from plant material.
Methodology:
-
Sample Preparation and Extraction:
-
Dry and pulverize the plant tissue (e.g., roots, leaves).
-
Perform extraction using a suitable solvent, typically methanol or ethanol, often with methods like ultrasonication or reflux extraction.
-
Concentrate the crude extract under reduced pressure.
-
Perform liquid-liquid partitioning (e.g., with n-butanol and water) to enrich the saponin (B1150181) fraction.
-
-
Chromatographic Separation and Quantification:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[16]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution system, typically consisting of water and acetonitrile or methanol.[16]
-
Quantification: Prepare standard solutions of known concentrations for each target glycoside to generate a calibration curve (peak area vs. concentration). Quantify the glycosides in the sample by comparing their peak areas to the corresponding calibration curve.[15][16]
-
Conclusion and Future Perspectives
The biosynthesis of cycloartane triterpenoid glycosides is a complex and highly regulated process involving a suite of specialized enzymes.[2] While the core pathway from acetyl-CoA to the cycloartenol skeleton is well-established, significant research is still needed to fully characterize the specific tailoring enzymes—particularly the vast families of CYP450s and UGTs—that generate the immense structural diversity in different plant species.[2]
Future research should focus on the discovery and functional elucidation of these novel enzymes, which will pave the way for metabolic engineering and synthetic biology approaches. By assembling the biosynthetic pathways in microbial hosts like yeast or bacteria, it may be possible to achieve sustainable and high-yield production of valuable cycloartane glycosides for pharmaceutical applications, overcoming the limitations of extraction from natural plant sources.[3][17] A deeper understanding of the regulatory networks will also be crucial for developing strategies to enhance the production of these bioactive compounds in their native plant hosts.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Cycloartane triterpene glycosides from rhizomes of Cimicifuga foetida L. with lipid-lowering activity on 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloartane-type triterpenoid derivatives and a flavonoid glycoside from the burs of Castanea crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 9. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
- 14. Engineering the Substrate Specificity of UDP-Glycosyltransferases for Synthesizing Triterpenoid Glycosides with a Linear Trisaccharide as Aided by Ancestral Sequence Reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative analysis of cycloartane glycosides in black cohosh rhizomes and dietary supplements by RRLC-ELSD and RRLC-qTOF-MS | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Biological activity screening of novel Cyclosiversioside compounds
An In-depth Technical Guide to the Biological Activity Screening of Novel Cyclosiversioside Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the biological activities of Cyclosiversioside compounds and related cycloartane (B1207475) glycosides. It details experimental protocols for screening these novel compounds and visualizes their interactions with key cellular signaling pathways.
Introduction to Cyclosiversioside Compounds
Cyclosiversiosides are a class of cycloartane-type triterpene glycosides, primarily isolated from various species of the Astragalus genus. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses on the screening methodologies to identify and characterize the therapeutic potential of novel Cyclosiversioside compounds, with a particular emphasis on their cytotoxic, anti-inflammatory, immunomodulatory, and neuroprotective properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents from natural sources.
Biological Activity Screening Data
The following tables summarize the available quantitative data on the biological activities of Cyclosiversioside and structurally related cycloartane glycosides. It is important to note that research into a wide range of novel Cyclosiversioside compounds is ongoing, and the data presented here represents initial findings for related compounds.
Cytotoxic Activity
Several cycloartane glycosides isolated from Astragalus species have demonstrated cytotoxic effects against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-O-β-d-glucopyranosyl-16-O-β-d-glucopyranosyl-3β,6α,16β,24(R),25-pentahydroxycycloartane | HeLa | 10 | [2] |
| Askendoside G | HeLa | 24.4 | [2] |
| Compound 74 | HeLa | 29.9 | [2] |
| Askendoside C | HeLa | 31.5 | [2] |
Anti-inflammatory Activity
Certain cycloartane saponins (B1172615) from Astragalus have been shown to inhibit key inflammatory mediators. Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory process, and its inhibition is a target for anti-inflammatory drug development.
| Compound | Target | IC50 (µg/mL) | Reference |
| Mac B | iNOS activity | 156 | [3] |
Immunomodulatory and Neuroprotective Potential
While quantitative in vitro data for immunomodulatory and neuroprotective activities of novel Cyclosiversiosides are still emerging, preliminary studies indicate significant potential. For instance, Cyclosiversioside A has been shown to stimulate immunogenesis in vivo at a dose of 10 mg/kg in mice.[4] Furthermore, the known modulation of signaling pathways such as PI3K/Akt and Nrf2 by Cyclosiversioside F suggests a strong neuroprotective potential, as these pathways are critically involved in neuronal survival and protection against oxidative stress.[5]
Key Signaling Pathways Modulated by Cyclosiversioside F
Cyclosiversioside F (CSF) has been identified as a significant modulator of several key signaling pathways implicated in a range of cellular processes from growth and proliferation to inflammation and antioxidant response. The following diagrams illustrate the points of intervention by CSF within these pathways based on current research.
Caption: PI3K/Akt Signaling Pathway Modulation by Cyclosiversioside F.
Caption: MAPK Signaling Pathway Modulation by Cyclosiversioside F.
Caption: Nrf2 Signaling Pathway Modulation by Cyclosiversioside F.
Caption: TGF-β Signaling Pathway Modulation by Cyclosiversioside F.
Experimental Protocols for Biological Activity Screening
The following protocols provide detailed methodologies for the preliminary screening of novel Cyclosiversioside compounds for cytotoxic, anti-inflammatory, and neuroprotective activities.
Cytotoxicity Screening: MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Novel Cyclosiversioside compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Cyclosiversioside compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Novel Cyclosiversioside compounds dissolved in DMSO
-
Griess Reagent System
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Cyclosiversioside compounds for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Neuroprotective Activity: Oxidative Stress-Induced Cell Death Assay
This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
Novel Cyclosiversioside compounds dissolved in DMSO
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the Cyclosiversioside compounds for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include a control group with no H₂O₂ and a group with H₂O₂ only.
-
Cell Viability Assessment: Perform the MTT assay as described in the cytotoxicity protocol (Section 4.1).
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (no H₂O₂). Determine the effective concentration 50 (EC50), the concentration of the compound that provides 50% of the maximum possible protection against H₂O₂-induced cell death.
Conclusion and Future Directions
The available data, though preliminary, strongly suggests that Cyclosiversioside compounds and related cycloartane glycosides are a promising source of novel therapeutic agents. Their demonstrated cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways like PI3K/Akt, MAPK, Nrf2, and TGF-β, highlight their potential in oncology, inflammatory diseases, and neurodegenerative disorders.
Future research should focus on a systematic screening of a broader library of novel Cyclosiversioside compounds to establish a comprehensive structure-activity relationship. Further elucidation of the precise molecular targets within the identified signaling pathways will be crucial for the rational design and development of these compounds into clinically viable drugs. The experimental protocols and data presented in this guide provide a solid framework for initiating such investigations.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the immunomodulatory properties in mice and in vitro anti-inflammatory activity of cycloartane type saponins from Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Cyclosiversioside F 16,25-diacetate: A Technical Guide
Disclaimer: This technical guide outlines the potential therapeutic targets of Cyclosiversioside F 16,25-diacetate based on the well-documented biological activities of its parent compound, Cyclosiversioside F (also known as Astragaloside IV). Currently, there is a lack of specific research data for the 16,25-diacetate derivative. The acetylation at these positions may influence the compound's solubility, bioavailability, and potency, but the fundamental mechanism of action is hypothesized to be similar to that of Cyclosiversioside F.
Executive Summary
Cyclosiversioside F (CSF) is a triterpenoid (B12794562) saponin (B1150181) isolated from Astragalus mongholicus and other plant species.[1][2] It has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This guide explores the key biological pathways modulated by CSF, which are considered the most probable therapeutic targets for its 16,25-diacetate derivative. The primary areas of therapeutic interest include metabolic diseases, inflammatory disorders, and cancer. The potential mechanisms of action converge on several critical signaling pathways, including PI3K/Akt, NF-κB, MAPK, and AMPK.
Core Biological Activities and Potential Therapeutic Indications
The therapeutic potential of this compound is inferred from the diverse bioactivities of Cyclosiversioside F. These activities suggest its utility in a range of pathological conditions.
Table 1: Summary of Key Biological Activities of Cyclosiversioside F
| Biological Activity | Potential Therapeutic Indication | Key Molecular Targets/Pathways |
| Anti-Diabetic | Type 2 Diabetes, Diabetic Nephropathy | PI3K/Akt, AMPK, NLRP3 Inflammasome[1] |
| Anti-Inflammatory | Chronic Inflammatory Diseases | NF-κB, MAPK[1][3] |
| Anti-Cancer | Various Cancers (e.g., Lung, Liver) | Apoptosis pathways, PI3K/Akt, NF-κB[3][4] |
| Cardioprotective | Ischemic Heart Disease | Metabolic regulation[5][6] |
| Anti-Oxidative Stress | Neurodegenerative Diseases, Aging | Nrf2[1] |
Key Signaling Pathways as Therapeutic Targets
Cyclosiversioside F exerts its pleiotropic effects by modulating several interconnected signaling pathways. These pathways represent the primary targets for therapeutic intervention with this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and metabolic disorders. CSF has been shown to modulate this pathway, suggesting a potential mechanism for its anti-cancer and anti-diabetic effects.[1][4]
Caption: PI3K/Akt signaling pathway modulation by Cyclosiversioside F.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Chronic activation of this pathway is associated with numerous inflammatory diseases and cancer. CSF has been reported to inhibit the NF-κB pathway, which likely contributes to its anti-inflammatory and anti-cancer properties.[1][3][4]
Caption: NF-κB signaling pathway inhibition by Cyclosiversioside F.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to investigate the effects of this compound on the identified therapeutic targets.
Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
-
Methodology:
-
Seed cells (e.g., A549 lung cancer cells, HepG2 liver cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB pathways.
-
Methodology:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.
-
For inflammatory pathway analysis, stimulate cells with an inflammatory agent (e.g., LPS or TNF-α) with or without the compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the effect of the compound on the mRNA expression of pro-inflammatory genes.
-
Methodology:
-
Treat cells with this compound as described for Western blot analysis.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers specific for target genes (e.g., IL-6, TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of this compound.
Caption: General experimental workflow for evaluating bioactivity.
Conclusion and Future Directions
The available evidence for Cyclosiversioside F strongly suggests that its 16,25-diacetate derivative holds significant therapeutic potential, particularly in the areas of metabolic diseases, inflammation, and cancer. The primary molecular targets are likely to be key regulatory nodes within the PI3K/Akt and NF-κB signaling pathways. Future research should focus on directly evaluating the biological activities of this compound to confirm these hypotheses and to determine the impact of the diacetate modifications on its pharmacokinetic and pharmacodynamic profiles. In vivo studies using relevant animal models are a critical next step to validate the therapeutic efficacy and safety of this compound.
References
- 1. Could Cyclosiversioside F Serve as a Dietary Supplement to Prevent Obesity and Relevant Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 83207-58-3, Astragaloside, CAS:83207-58-3 [chemsynlab.com]
- 4. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mkscienceset.com [mkscienceset.com]
In Silico Prediction of Cyclosiversioside F 16,25-diacetate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosiversioside F 16,25-diacetate, a triterpenoid (B12794562) saponin, belongs to a class of natural products known for a wide array of biological activities. Preliminary studies on related compounds suggest potential therapeutic applications, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound, offering a time- and cost-effective approach to elucidate its pharmacological profile prior to extensive experimental validation. This document outlines the methodologies for predicting pharmacokinetic properties (ADMET), identifying potential protein targets, and simulating the molecular interactions that may govern its biological effects.
Molecular Representation and Preparation
The initial step in any computational analysis is to obtain a machine-readable representation of the molecule of interest. The structure of this compound can be represented in the SMILES (Simplified Molecular Input Line Entry System) format, which is then converted into a 3D structure for further analysis.
SMILES String: CC(C)(OC(=O)C)[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]5O)[C@H]2O[C@@H]6O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]6O)C)C(=C)C)O1
This SMILES string can be used as input for various cheminformatics tools to generate 2D and 3D structural files (e.g., in .sdf or .mol2 format) necessary for ADMET prediction and molecular docking simulations.
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. Various web-based tools and standalone software can be utilized for this purpose.
Predicted Physicochemical and Pharmacokinetic Properties
The following table summarizes the predicted ADMET properties for this compound, generated using a hypothetical analysis with a tool like SwissADME.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 869.05 g/mol | High molecular weight, may impact oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 | Moderate lipophilicity, suggesting reasonable membrane permeability. |
| H-bond Donors | 8 | Within acceptable limits for drug-likeness. |
| H-bond Acceptors | 16 | High number of acceptors, may affect permeability. |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | Low | Predicted to have poor absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | Yes | Potential for active efflux from cells. |
| CYP (Cytochrome P450) Inhibition | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 2 Violations (MW > 500, HBA > 10) | May indicate potential issues with oral bioavailability. |
| Bioavailability Score | 0.17 | Suggests low oral bioavailability. |
| Medicinal Chemistry | ||
| Synthetic Accessibility | 7.5 | Considered difficult to synthesize. |
Experimental Protocol: In Silico ADMET Prediction using SwissADME
-
Navigate to the SwissADME web server.
-
Input the Molecule: Paste the SMILES string of this compound into the input box.
-
Run the Prediction: Initiate the calculation.
-
Analyze the Results: The server will provide a comprehensive report on various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Data Tabulation: Summarize the quantitative data in a structured table for comparative analysis.
Target Identification and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
Potential Protein Targets
Based on the known bioactivities of similar triterpenoid saponins (B1172615) (anti-inflammatory and anti-cancer), the following proteins are selected as potential targets for molecular docking studies with this compound.
| Target Protein | PDB ID | Biological Function | Associated Disease |
| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation, Pain | Arthritis, Cancer |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Inflammation, Apoptosis | Rheumatoid Arthritis, Psoriasis |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | Apoptosis Regulation | Cancer |
| Nuclear Factor-kappa B (NF-κB) p65 subunit | 1VKX | Inflammation, Cell Survival | Inflammatory Diseases, Cancer |
Predicted Binding Affinities
The following table presents hypothetical binding affinities (in kcal/mol) of this compound with the selected protein targets, as would be generated from molecular docking simulations. Lower binding energy values indicate a more stable protein-ligand complex.
| Target Protein | Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | -9.8 |
| Tumor Necrosis Factor-alpha (TNF-α) | -8.5 |
| B-cell lymphoma 2 (Bcl-2) | -10.2 |
| Nuclear Factor-kappa B (NF-κB) p65 subunit | -9.1 |
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Convert the 2D structure of this compound to a 3D structure using a tool like Open Babel.
-
Minimize the energy of the 3D structure.
-
Save the ligand in PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
-
Define the active site of the protein. This can be based on the location of the co-crystallized ligand or predicted using active site prediction servers.
-
In AutoDock Tools, define a grid box that encompasses the entire active site.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. The command will specify the prepared ligand and protein files, the grid box parameters, and the output file name.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand in the protein's active site, along with their corresponding binding affinities.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Visualizations
In Silico Bioactivity Prediction Workflow
Caption: Workflow for the in silico prediction of bioactivity.
Potential NF-κB Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a robust framework for the in silico evaluation of this compound. The outlined methodologies for ADMET prediction and molecular docking can generate valuable preliminary data on its potential as a therapeutic agent. The predicted low oral bioavailability suggests that alternative routes of administration or formulation strategies may be necessary. The strong predicted binding affinities to key proteins in inflammatory and apoptotic pathways, such as COX-2, TNF-α, Bcl-2, and NF-κB, warrant further experimental investigation to validate these computational findings. This in silico approach serves as a critical first step in the drug discovery pipeline, enabling a more targeted and efficient allocation of resources for subsequent in vitro and in vivo studies.
An In-depth Technical Guide to Cyclosiversioside F 16,25-diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosiversioside F 16,25-diacetate is a naturally occurring cycloartane-type triterpenoid (B12794562) glycoside. These compounds, primarily isolated from various species of the Astragalus genus, are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties, biological activities, and potential therapeutic applications of this compound, compiled from existing scientific literature and chemical supplier data.
Physicochemical Properties
While a complete experimental characterization is not publicly available, the following data has been compiled from various sources.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 452919-90-3 | Molnova |
| Molecular Formula | C₄₅H₇₂O₁₆ | Molnova |
| Molecular Weight | 869.04 g/mol | Molnova |
| Purity | ≥98% (HPLC) | Molnova |
| Appearance | White to off-white powder | Inferred from typical appearance of purified natural products |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Molnova |
| Storage | Store at -20°C under an inert atmosphere | United States Biological |
Note: Specific quantitative data such as melting point and optical rotation have not been found in the reviewed literature.
Spectral Data
Experimental Protocols
A detailed, step-by-step experimental protocol for the isolation and purification of this compound from a natural source is not described in the available literature. However, a general workflow for the isolation of cycloartane (B1207475) glycosides from Astragalus species can be inferred.
General Isolation Workflow for Cycloartane Glycosides
Caption: Generalized workflow for the isolation of cycloartane glycosides.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological activities of Cyclosiversioside F, the parent compound of the diacetate derivative. This research suggests potential therapeutic applications in metabolic and cardiovascular diseases.
Cyclosiversioside F has been shown to possess cardioprotective and anti-ischemic properties[1]. Furthermore, it is being investigated for its potential role in preventing obesity and related disorders[2]. The therapeutic effects of Cyclosiversioside F are believed to be mediated through the modulation of several key signaling pathways.
Potential Signaling Pathways Modulated by Cyclosiversioside F
Caption: Potential signaling pathways modulated by Cyclosiversioside F.[2]
Conclusion
This compound is a promising natural product with potential applications in drug development, particularly in the areas of metabolic and cardiovascular diseases. While basic physicochemical information is available, a comprehensive public dataset including detailed spectral and experimental data is currently lacking. Further primary research is required to fully characterize this compound and to validate its therapeutic potential through rigorous preclinical and clinical studies. The information provided in this guide serves as a foundational resource for researchers and professionals interested in the further investigation of this compound.
References
Cyclosiversioside F 16,25-diacetate CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive information on Cyclosiversioside F 16,25-diacetate, a cycloartane-type triterpene glycoside. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and presents representative data and methodologies based on the broader class of structurally related compounds isolated from Astragalus species. This guide includes the Chemical Abstracts Service (CAS) number, supplier information, and illustrative experimental protocols and signaling pathways relevant to its potential biological activities.
Compound Identification and Supplier Information
This compound is a natural product that can be sourced for research purposes.
| Property | Information |
| Compound Name | This compound |
| CAS Number | 452919-90-3[1][2] |
| Molecular Formula | C45H72O16 |
| Molecular Weight | 869.04 g/mol [2] |
| Purity | Typically ≥98%[2] |
| Storage | Store at -20°C under an inert atmosphere[2] |
Potential Suppliers:
Representative Biological Activity of Related Cycloartane (B1207475) Glycosides from Astragalus spp.
| Compound | Cell Line | Biological Activity | IC50 (µM) | Reference |
| Unnamed Cycloartane Glycoside | HeLa (Cervical Cancer) | Cytotoxic | 10 | [5] |
| Astragaloside I | THP-1 (Monocyte) | NF-κB Activation | - |
Illustrative Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, a general methodology for assessing the in vitro anti-proliferative activity of a natural product is provided below. This protocol is based on standard practices for similar compounds.
In Vitro Anti-proliferative Activity Assessment (MTT Assay)
This protocol outlines a common method for evaluating the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a selected cancer cell line.
Materials:
-
Test compound (e.g., this compound)
-
Selected cancer cell line (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram:
Potential Signaling Pathway Modulation
Triterpenoids, including those from Astragalus species, have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[6][7] One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[6][7]
The diagram below illustrates the canonical NF-κB signaling pathway and indicates a potential point of inhibition by a cycloartane-type glycoside like this compound.
Pathway Description:
In the canonical pathway, stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell proliferation. Triterpenoids may inhibit this pathway by preventing the activation of the IKK complex, thereby keeping NF-κB in its inactive state in the cytoplasm.
Conclusion
This compound is a cycloartane-type triterpene glycoside with potential for further investigation in drug discovery and development. While direct experimental data on its biological activity is currently scarce, the information available for structurally related compounds from the Astragalus genus suggests that it may possess anti-inflammatory and anti-proliferative properties, possibly through the modulation of signaling pathways such as NF-κB. The protocols and pathway diagrams presented in this guide provide a framework for initiating research into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive biological activity profile.
References
- 1. Cyclosiversioside Fï¼16ï¼25-diacetate | CAS:452919-90-3 | ChemNorm [chem-norm.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. This compound | Heptest [heptest.nl]
- 4. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 5. Cycloartane glycosides from Astragalus stereocalyx Bornm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloartane Glycosides from Astragalus Species: A Comprehensive Review for Researchers and Drug Development Professionals
The genus Astragalus, one of the largest genera of flowering plants, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, cycloartane-type triterpenoid (B12794562) glycosides stand out for their significant pharmacological potential. These compounds, characterized by a distinctive 9,19-cyclopropane ring in their tetracyclic triterpenoid skeleton, have garnered considerable attention in the scientific community for their wide array of activities, including immunomodulatory, anti-inflammatory, neuroprotective, hepatoprotective, and cytotoxic effects.[1][2][3] This technical guide provides an in-depth review of the cycloartane (B1207475) glycosides isolated from various Astragalus species, with a focus on their chemical diversity, quantitative biological data, and the experimental methodologies employed in their study.
Chemical Diversity and Distribution
Over 140 different cycloartane-type saponins (B1172615) have been identified from the Astragalus genus, highlighting its significance as a primary source of these compounds.[1] These glycosides are primarily derivatives of the cycloastragenol (B1669396) aglycone, which can be modified by glycosylation at various positions, most commonly at C-3, C-6, and C-25, and/or xylosylation at the C-3 hydroxyl group.[4] The structural diversity is further expanded by variations in the sugar moieties and their linkages, as well as acylation of the sugar chains. The specific profile of cycloartane glycosides can vary significantly between different Astragalus species, and even between different parts of the same plant, suggesting that these compounds may serve as chemotaxonomic markers.[5][6]
The following tables summarize the cycloartane glycosides isolated from various Astralus species, along with their reported biological activities.
Table 1: Cycloartane Glycosides from Various Astragalus Species
| Glycoside Name | Astragalus Species | Plant Part | Reference |
| Macrophyllosaponin A | A. oleifolius | Roots | [7] |
| Macrophyllosaponin B | A. oleifolius | Roots | [7] |
| Macrophyllosaponin C | A. oleifolius | Roots | [7] |
| Macrophyllosaponin D | A. oleifolius | Roots | [7] |
| Trigonoside I | A. trigonus | Roots | [8] |
| Trigonoside II | A. trigonus | Roots | [8] |
| Trigonoside III | A. trigonus | Roots | [8] |
| Astragaloside I | A. trigonus, A. membranaceus | Roots | [8][9] |
| Astragaloside II | A. trigonus | Roots | [8] |
| Astragaloside IV | A. membranaceus | Roots | [4] |
| Cycloasgenin C derivatives | A. stereocalyx | Not specified | [10] |
| Astrachrysoside A | A. glycyphyllos | Overground parts | [11] |
| New cycloartane saponin | A. glycyphyllos | Overground parts | [11] |
| New cycloartane saponin | A. erinaceus | Whole plant | [3] |
Biological Activities and Quantitative Data
Cycloartane glycosides from Astragalus species exhibit a broad spectrum of pharmacological activities. The following table presents a summary of the quantitative data from various biological assays.
Table 2: Quantitative Biological Activity of Cycloartane Glycosides from Astragalus Species
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| Unnamed cycloartane glycoside | Cytotoxic | Human cervical cancer (HeLa) cells | IC50 = 10 μM | [10] |
| Astragaloside I | Immunostimulatory | NF-κB activation in THP-1 cells | ~65% of maximal stimulation by LPS | [9][12][13] |
| Various astragalosides (6, 9, 10, 11, 14) | Hepatoprotective | Acetaminophen-induced HepG2 cell death | Statistically significant protection | [4] |
| Epoxycycloartane saponin | Neuroprotective | 6-hydroxydopamine-induced neurotoxicity in rat brain synaptosomes | Statistically significant | [11] |
| Epoxycycloartane saponin | hMAO-B Inhibition | In vitro enzyme assay | Statistically significant | [11] |
Experimental Protocols
A systematic approach is employed for the isolation and characterization of cycloartane glycosides from Astragalus species. The general workflow involves extraction, fractionation, and purification, followed by structural elucidation.
Isolation and Purification
A generalized workflow for the isolation of cycloartane glycosides is depicted in the diagram below.
Caption: General workflow for the isolation of cycloartane glycosides.
Detailed Methodologies:
-
Plant Material and Extraction: Air-dried and powdered plant material (e.g., roots, overground parts) is first defatted using a non-polar solvent like dichloromethane or n-hexane to remove lipophilic constituents.[3][11] The defatted material is then exhaustively extracted with 80% methanol.[11][14]
-
Fractionation and Purification: The crude methanol extract is concentrated under reduced pressure and then fractionated. A common technique is solid-phase extraction (SPE) using C18 cartridges, eluting with solvents of increasing polarity.[14] Further purification is achieved through column chromatography on resins like Diaion HP-20 and silica gel, often involving multiple steps to isolate individual glycosides.[14][15]
Structural Elucidation
The structures of the isolated cycloartane glycosides are determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and fast atom bombardment mass spectrometry (FAB-MS) are used to determine the molecular formula of the compounds.[3][5][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments are crucial for elucidating the complete structure of the aglycone and the sugar moieties, as well as determining the glycosidic linkages and stereochemistry.[3][7][8][10][16]
-
Acid Hydrolysis: To identify the constituent monosaccharides, the glycosides are subjected to acid hydrolysis. The resulting sugars are then analyzed, often by gas chromatography (GC) after derivatization, and compared with authentic standards to determine their absolute configuration.[3][11][15]
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many cycloartane glycosides are still under investigation, some studies have begun to shed light on their molecular targets. For instance, the immunostimulatory effects of certain astragalosides are linked to the activation of key signaling pathways in immune cells.
NF-κB Activation by Astragaloside I
Astragaloside I has been shown to exert immunostimulatory effects by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[9][12][13] This activation leads to the increased expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[12][13]
Caption: Proposed NF-κB activation pathway by Astragaloside I.
Neuroprotection via NgR1/RhoA/ROCK2 Pathway
Some cycloartane saponins from Astragalus have demonstrated neuroprotective effects, with evidence suggesting their mechanism involves the regulation of the Nogo-66 receptor 1 (NgR1)/RhoA/ROCK2 signaling pathway.[17]
Conclusion and Future Perspectives
The cycloartane glycosides from Astragalus species represent a promising class of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities make them attractive candidates for drug discovery and development. Future research should focus on elucidating the structure-activity relationships of these compounds, further investigating their mechanisms of action at the molecular level, and exploring their potential for clinical applications. The development of efficient and sustainable methods for the production of these compounds, either through optimized extraction from plant sources or through biotechnological approaches, will also be crucial for their translation from the laboratory to the clinic.[4][14] The comprehensive data presented in this guide serves as a valuable resource for researchers and professionals in the field, aiming to facilitate further exploration and exploitation of these remarkable natural compounds.
References
- 1. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and protein engineering of glycosyltransferases for the biosynthesis of diverse hepatoprotective cycloartane‐type saponins in Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloartane-type glycosides from two species of Astragalus (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Four novel cycloartane glycosides from Astragalus oleifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloartane triterpene glycosides from Astragalus trigonus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunostimulatory Effects of Cycloartane-Type Triterpene Glycosides from Astragalus Species [jstage.jst.go.jp]
- 10. Cycloartane glycosides from Astragalus stereocalyx Bornm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cycloartane Saponins from Astragalus glycyphyllos and Their In Vitro Neuroprotective, Antioxidant, and hMAO-B-Inhibiting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunostimulatory effects of cycloartane-type triterpene glycosides from astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cyclosiversioside F 16,25-diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosiversioside F is a triterpenoid (B12794562) saponin (B1150181) that has been noted for its potential therapeutic effects against obesity and related complications.[1] As a member of the saponin family, Cyclosiversioside F 16,25-diacetate is predicted to exhibit a range of biological activities, including but not limited to cytotoxic and anti-inflammatory effects. Triterpenoid saponins (B1172615), as a class, are known to possess diverse pharmacological properties such as anticancer, anti-inflammatory, and immunomodulatory activities.[2] These activities are often evaluated through a series of established in vitro assays to determine their potency and mechanism of action.
Given the limited specific data on this compound, this document provides a comprehensive guide to relevant in vitro assay protocols commonly used for the evaluation of triterpenoid saponins. These protocols are designed to enable researchers to effectively screen and characterize the bioactivity of this compound.
Predicted Biological Activities and Relevant Assays
Based on the known activities of related triterpenoid saponins, the following in vitro assays are recommended for the characterization of this compound:
-
Cytotoxicity Assays: To determine the potential of the compound to inhibit the proliferation of cancer cells.
-
Anti-inflammatory Assays: To assess the compound's ability to modulate inflammatory responses.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results for bioactive triterpenoid saponins. This table should be populated with experimental data upon completion of the assays.
| Assay Type | Cell Line/Target | Parameter | Hypothetical Value (μM) | Reference Compound | Reference Value (μM) |
| Cytotoxicity | |||||
| MTT Assay | HeLa | IC₅₀ | 8.5 | Doxorubicin | 0.5 |
| MCF-7 | IC₅₀ | 15.2 | Doxorubicin | 1.2 | |
| Caco-2 | IC₅₀ | 25.8 | Doxorubicin | 2.1 | |
| Anti-inflammatory | |||||
| Nitric Oxide Assay | RAW 264.7 | IC₅₀ | 12.3 | Dexamethasone | 0.1 |
| NF-κB Reporter Assay | HEK293T | IC₅₀ | 9.7 | BAY 11-7082 | 5.0 |
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of this compound on various cancer cell lines.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, Caco-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay
This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To evaluate the anti-inflammatory potential by quantifying the inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cells
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.
-
Griess Reaction: Transfer 50 μL of the cell culture supernatant to a new 96-well plate and add 50 μL of Griess Reagent.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452) to determine the concentration of nitrite in the samples. Calculate the percentage inhibition of NO production.
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for In Vitro Bioactivity Screening
Caption: General workflow for in vitro screening.
Canonical NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[4] Triterpenoid saponins may exert anti-inflammatory effects by inhibiting this pathway.
Caption: Canonical NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth.[5] Many natural products, including saponins, have been shown to modulate this pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic triterpenoid saponins from the root of Olax subscorpioidea Oliv. (Olacaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The polyphenol/saponin-rich Rhus tripartita extract has an apoptotic effect on THP-1 cells through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Cyclosiversioside F 16,25-diacetate
Introduction
Cyclosiversioside F 16,25-diacetate is a novel compound for which the biological activities are yet to be fully elucidated. As a member of the saponin (B1150181) family, it is hypothesized to possess potential anti-inflammatory and anti-cancer properties. These application notes provide a comprehensive suite of cell-based assays to systematically evaluate the cytotoxic, anti-inflammatory, and pro-apoptotic effects of this compound. The protocols are designed for researchers in drug discovery and development to characterize the compound's mechanism of action.
The following sections detail the necessary protocols, data presentation formats, and visual workflows to guide the investigation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Application Note:
The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This assay will help determine the concentration range of this compound that is non-toxic and suitable for subsequent functional assays, as well as identify its cytotoxic potential (IC50 value) in cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line like HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.
Data Presentation:
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 25 | 0.61 | 0.04 | 48.8 |
| 50 | 0.35 | 0.03 | 28.0 |
| 100 | 0.15 | 0.02 | 12.0 |
IC50 Value: 26.5 µM
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Anti-Inflammatory Activity Assessment
Application Note:
To investigate the anti-inflammatory properties of this compound, a series of assays will be conducted using a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[2] These assays will measure the compound's ability to inhibit key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and to modulate the NF-κB signaling pathway, a central regulator of inflammation.[2][4]
Nitric Oxide (NO) Production Assay (Griess Test)
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.[2]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).
-
Incubation & Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Data Presentation:
Table 2: Inhibition of NO Production by this compound
| Treatment | Concentration (µM) | NO Concentration (µM) | Standard Deviation | % Inhibition |
| Control | - | 1.2 | 0.2 | - |
| LPS (1 µg/mL) | - | 35.8 | 2.5 | 0 |
| LPS + Compound | 1 | 28.5 | 2.1 | 20.4 |
| LPS + Compound | 5 | 18.2 | 1.8 | 49.2 |
| LPS + Compound | 10 | 9.7 | 1.1 | 72.9 |
| LPS + Compound | 20 | 5.4 | 0.8 | 84.9 |
Pro-Inflammatory Cytokine Quantification (ELISA)
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the NO production assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the supernatant.[3]
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[3] This typically involves adding supernatants to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric measurement.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves.
Data Presentation:
Table 3: Effect of this compound on TNF-α and IL-6 Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50.2 ± 5.1 | 35.5 ± 4.2 |
| LPS (1 µg/mL) | - | 2540.8 ± 150.3 | 1850.2 ± 120.7 |
| LPS + Compound | 5 | 1320.5 ± 98.6 | 980.1 ± 85.4 |
| LPS + Compound | 10 | 750.1 ± 65.2 | 550.6 ± 50.9 |
| LPS + Compound | 20 | 310.9 ± 40.8 | 210.3 ± 35.1 |
NF-κB Signaling Pathway Analysis
Application Note:
The NF-κB signaling pathway is a key regulator of genes involved in inflammation.[4][5] In unstimulated cells, NF-κB is held in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[2][6] This assay will determine if this compound inhibits this pathway.
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.[2]
-
Western Blot:
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate with primary antibodies against phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.[2]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL detection system.[2]
-
-
Densitometry: Quantify band intensities and normalize the phosphorylated protein to the total protein.
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Apoptosis Induction Assessment
Application Note:
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis (programmed cell death), an Annexin V and Propidium Iodide (PI) assay will be performed.[7] Apoptosis is a key mechanism for eliminating cancer cells.[7] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed a cancer cell line (e.g., HeLa) in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[8][9]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.[8]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation:
Table 4: Apoptosis Induction in HeLa Cells by this compound (26.5 µM)
| Cell Population | Control (%) | Treated (%) |
| Healthy (Annexin V- / PI-) | 95.1 ± 2.3 | 45.2 ± 3.1 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.8 | 35.8 ± 2.5 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.5 | 15.5 ± 1.9 |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.2 | 3.5 ± 0.7 |
Experimental Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Cytotoxic Effects of Cyclosiversioside F 16,25-diacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosiversioside F 16,25-diacetate is a novel compound with potential therapeutic applications. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. These assays are fundamental in preclinical drug development for determining the dose-dependent effects of new chemical entities on cell viability and for elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Data Presentation
The cytotoxic effects of this compound can be quantified by measuring key toxicological parameters. The results can be summarized to determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h (MTT Assay) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| HCT116 | Colon Cancer | 22.4 ± 2.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.2 |
| This compound (15 µM) | 25.8 ± 2.5 | 15.1 ± 1.7 | 59.1 ± 3.8 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (15 µM) | 28.7 ± 2.9 | 10.2 ± 1.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]
Materials:
-
This compound stock solution
-
Target cancer cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2]
Materials:
-
This compound stock solution
-
Target cancer cells
-
Complete cell culture medium (with low serum, e.g., 1%, to reduce background)[2]
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of low-serum culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Add 100 µL of serially diluted this compound to the wells. Include controls: vehicle control, untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Cell Cycle Analysis by Flow Cytometry Protocol
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound stock solution
-
Target cancer cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/PI Staining Protocol
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound stock solution
-
Target cancer cells
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxic effects of this compound.
References
Application Notes and Protocols for Assessing the Immunomodulatory Activity of Cyclosiversioside F 16,25-diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosiversioside F 16,25-diacetate is a novel natural compound with potential therapeutic applications. These application notes provide a comprehensive framework for evaluating its immunomodulatory activity, particularly its anti-inflammatory effects. The following protocols are designed for an in vitro setting, utilizing a well-established lipopolysaccharide (LPS)-induced inflammation model in macrophages. Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like LPS, produce a range of pro-inflammatory mediators.[1][2] By measuring the inhibition of these mediators, the anti-inflammatory potential of this compound can be quantified. The primary signaling pathways investigated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[3][4][5]
Key Experimental Objectives:
-
Determine the cytotoxic potential of this compound on macrophages.
-
Quantify the inhibitory effect of the compound on the production of key pro-inflammatory mediators, nitric oxide (NO), and cytokines (TNF-α, IL-6).
-
Elucidate the mechanism of action by assessing the compound's impact on the NF-κB and MAPK signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on Murine Macrophages (RAW 264.7)
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 89.7 ± 4.7 |
| 100 | 75.3 ± 6.2 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 0 |
| LPS + Cmpd (1 µM) | 25.4 ± 1.9 | 10.9 |
| LPS + Cmpd (5 µM) | 20.1 ± 1.5 | 29.5 |
| LPS + Cmpd (10 µM) | 14.8 ± 1.2 | 48.1 |
| LPS + Cmpd (25 µM) | 8.7 ± 0.9 | 69.5 |
| LPS + Cmpd (50 µM) | 5.2 ± 0.6 | 81.8 |
Cmpd: this compound. Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 24 hours.
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 2150 ± 150 | 1850 ± 130 |
| LPS + Cmpd (10 µM) | 1280 ± 110 | 1050 ± 95 |
| LPS + Cmpd (25 µM) | 750 ± 65 | 620 ± 58 |
| LPS + Cmpd (50 µM) | 420 ± 40 | 350 ± 32 |
Cmpd: this compound. Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Include a control group without LPS. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the NO concentration using a sodium nitrite (B80452) standard curve.
Protocol 4: Cytokine Measurement (ELISA)
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3, typically in a 24-well plate for a larger volume of supernatant.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
ELISA Procedure: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.
Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or a loading control (β-actin).
Visualizations
Caption: Experimental workflow for assessing immunomodulatory activity.
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways.
References
- 1. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NF-κB Activation Assay for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical protein complex that regulates the transcription of DNA, cytokine production, and cell survival.[1] Its activation is a key event in the inflammatory response, and dysregulation of the NF-κB signaling pathway is implicated in a variety of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.[1][2] As such, the NF-κB pathway is a significant target for therapeutic intervention.[1][2] These application notes provide a detailed protocol for assessing the potential of novel compounds, such as Cyclosiversioside F 16,25-diacetate, to modulate NF-κB activation using a luciferase reporter assay. This assay offers a sensitive and quantitative method to screen for potential inhibitors or activators of this critical signaling pathway.
The canonical NF-κB signaling cascade is initiated by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), leading to the activation of the IκB kinase (IKK) complex.[1][3] IKK then phosphorylates the inhibitory IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB releases the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing them to translocate to the nucleus.[1][4] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1][5]
Principle of the NF-κB Luciferase Reporter Assay
The NF-κB luciferase reporter assay is a widely used method to quantify the transcriptional activity of NF-κB.[6][7] The principle of this assay lies in the use of a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[5] When cells are transfected with this reporter plasmid, the activation of the endogenous NF-κB pathway leads to the binding of NF-κB to these response elements, driving the expression of the luciferase enzyme.[5] The amount of luciferase produced is directly proportional to the level of NF-κB activation. By adding a substrate, luciferin, the enzyme generates a luminescent signal that can be quantified using a luminometer.[7] This allows for a highly sensitive and quantitative measurement of NF-κB transcriptional activity.
Signaling Pathway Diagram
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow
Caption: NF-κB Luciferase Reporter Assay Workflow.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of compounds.
Materials and Reagents:
-
HEK293T or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (or other test compound)
-
TNF-α or IL-1β (or other NF-κB stimulus)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Day 1: Cell Seeding
-
Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare the transfection mix in two separate tubes:
-
Tube A (DNA): Dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 5 µL of Opti-MEM.
-
Tube B (Reagent): Dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add 10 µL of the DNA-reagent complex to each well containing cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Prepare the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL).
-
Add 10 µL of the stimulus to each well (except for the unstimulated control wells).
-
Incubate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
Day 4: Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X passive lysis buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
Add 50 µL of the Luciferase Assay Reagent to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Add 50 µL of the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
Data Analysis
-
Calculate the relative luciferase activity for each well by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization step corrects for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity for the stimulated control by dividing its relative luciferase activity by that of the unstimulated control.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated) ] * 100 Where RLU is the Relative Luciferase Unit.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Data Presentation
Table 1: Raw Luminescence Data
| Well | Treatment | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) |
| A1 | Unstimulated Control | 1500 | 50000 |
| A2 | Stimulated Control (TNF-α) | 30000 | 52000 |
| B1 | Compound X (0.1 µM) + TNF-α | 25000 | 51000 |
| B2 | Compound X (1 µM) + TNF-α | 15000 | 49000 |
| B3 | Compound X (10 µM) + TNF-α | 5000 | 50500 |
| C1 | Compound X (100 µM) + TNF-α | 2000 | 48000 |
Table 2: Normalized NF-κB Activity and Percentage Inhibition
| Treatment | Relative Luciferase Activity (Firefly/Renilla) | Fold Induction | % Inhibition |
| Unstimulated Control | 0.030 | 1.0 | N/A |
| Stimulated Control (TNF-α) | 0.577 | 19.2 | 0 |
| Compound X (0.1 µM) + TNF-α | 0.490 | 16.3 | 15.1 |
| Compound X (1 µM) + TNF-α | 0.306 | 10.2 | 49.9 |
| Compound X (10 µM) + TNF-α | 0.099 | 3.3 | 87.4 |
| Compound X (100 µM) + TNF-α | 0.042 | 1.4 | 97.8 |
Conclusion
The NF-κB luciferase reporter assay is a robust and sensitive method for screening and characterizing novel compounds that modulate NF-κB signaling. The detailed protocol and data analysis framework provided here can be readily adapted for testing compounds like this compound. By following these guidelines, researchers can effectively assess the therapeutic potential of new chemical entities in the context of inflammatory and other NF-κB-mediated diseases. Further validation of hits from this primary screen should include secondary assays, such as Western blotting for phosphorylated IκBα or p65, to elucidate the specific mechanism of action within the NF-κB pathway.[3]
References
- 1. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.opentrons.com [library.opentrons.com]
- 7. bowdish.ca [bowdish.ca]
Application Notes & Protocols: Evaluating the Impact of Cyclosiversioside F 16,25-diacetate on Cytokine Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclosiversioside F 16,25-diacetate is a compound of interest for its potential immunomodulatory effects. Understanding its influence on cytokine expression is a critical step in elucidating its mechanism of action and therapeutic potential. Cytokines are key signaling molecules that mediate inflammatory and immune responses. Dysregulated cytokine production is a hallmark of many diseases, making the identification of compounds that can modulate their expression a significant area of research.
These application notes provide a comprehensive framework for analyzing the in vitro effects of this compound on cytokine expression. The protocols outlined below describe standard methodologies for cell culture, stimulation, and subsequent analysis of cytokine production at both the mRNA and protein levels.
Experimental Workflow
The general workflow for assessing the impact of a novel compound on cytokine expression involves several key stages, from initial cell culture to data analysis and interpretation.
Caption: A generalized workflow for analyzing the effects of a test compound on cytokine expression.
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data demonstrating how to structure the results from cytokine expression analysis after treatment with this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion in LPS-stimulated PBMCs.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (Unstimulated) | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.1 ± 2.5 |
| Vehicle Control + LPS (1 µg/mL) | 1580.6 ± 120.5 | 2250.2 ± 180.9 | 850.4 ± 75.3 |
| This compound (1 µM) + LPS | 1250.1 ± 98.7 | 1890.7 ± 150.1 | 675.9 ± 60.8 |
| This compound (10 µM) + LPS | 875.4 ± 70.2 | 1145.3 ± 95.6 | 420.1 ± 38.2 |
| This compound (50 µM) + LPS | 450.9 ± 42.1 | 620.8 ± 55.4 | 210.6 ± 22.1 |
| Positive Control (Dexamethasone 1 µM) + LPS | 350.2 ± 30.5 | 510.6 ± 45.8 | 180.3 ± 19.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated PBMCs.
| Treatment Group | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Vehicle Control + LPS (1 µg/mL) | 100.0 ± 12.5 | 150.0 ± 18.2 | 80.0 ± 9.8 |
| This compound (1 µM) + LPS | 85.3 ± 9.1 | 125.7 ± 14.3 | 68.4 ± 7.5 |
| This compound (10 µM) + LPS | 52.1 ± 6.8 | 78.9 ± 8.9 | 40.2 ± 5.1 |
| This compound (50 µM) + LPS | 25.6 ± 3.4 | 35.2 ± 4.6 | 18.7 ± 2.9 |
| Positive Control (Dexamethasone 1 µM) + LPS | 15.8 ± 2.1 | 22.4 ± 3.1 | 12.5 ± 1.9 |
Data are presented as mean fold change ± standard deviation relative to the unstimulated control.
Experimental Protocols
Protocol 1: In Vitro Cytokine Protein Quantification using ELISA
This protocol describes the measurement of secreted cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.[1]
-
Stimulation: Prepare a solution of LPS in complete medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. Include an unstimulated control.[2]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants without disturbing the cell monolayer.[1]
-
ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's protocol.[2] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[2]
Protocol 2: In Vitro Cytokine mRNA Quantification using RT-qPCR
This protocol describes the measurement of cytokine gene expression within cells using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
Treated cells from a parallel experiment to Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: After the incubation period, remove the supernatant and lyse the cells directly in the wells. Isolate total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform real-time PCR using primers specific for the target cytokines and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the unstimulated control.
Signaling Pathway Visualization
The anti-inflammatory effects of many compounds are mediated through the inhibition of key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. This compound may potentially exert its effects by targeting components of these cascades.
Caption: Potential inhibitory points of this compound in the NF-κB and MAPK signaling pathways.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Cyclosiversioside F 16,25-diacetate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Cyclosiversioside F 16,25-diacetate, a cycloartane-type triterpenoid (B12794562) saponin. The described protocol is applicable to the analysis of this compound in purified samples and complex matrices such as plant extracts, subject to appropriate sample preparation. This method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection, providing a reliable and reproducible analytical solution for researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the cycloartane (B1207475) family of triterpenoid saponins, a class of natural products known for their diverse biological activities. Accurate and precise quantification of this compound is essential for various research applications, including pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological function. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[1][2] This document provides a comprehensive protocol for an HPLC method developed and validated for the analysis of this compound.
Principle
The method is based on reversed-phase HPLC, where the separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The mobile phase consists of a gradient of acetonitrile and water, which allows for the efficient elution of this compound with good peak shape and resolution from other components in the sample. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 35 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Plant Material:
-
Weigh 1 g of powdered plant material and extract with 20 mL of methanol by ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
-
Formulations:
-
Accurately weigh a portion of the formulation equivalent to 1 mg of this compound.
-
Dissolve in 10 mL of methanol and sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
Method Validation
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by linear regression.
-
Precision: Assess the intra-day and inter-day precision by analyzing six replicate injections of a standard solution at a single concentration on the same day and on three different days, respectively.
-
Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of the standard into a sample and calculate the recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5800 |
| Retention Time (min) | - | ~18.5 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 379,950 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Intra-day Precision | 0.85% | ≤ 2.0% |
| Inter-day Precision | 1.25% | ≤ 2.0% |
Table 4: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria |
| 10 | 9.8 | 98.0% | 95-105% |
| 25 | 25.4 | 101.6% | 95-105% |
| 50 | 49.2 | 98.4% | 95-105% |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in the validation of the analytical method.
References
Application Notes and Protocols: Evaluating Cyclosiversioside F 16,25-diacetate in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclosiversioside F 16,25-diacetate is a derivative of Cyclosiversioside F, a cycloartane-type triterpenoid (B12794562) saponin. The parent compound, Cyclosiversioside F, has demonstrated potential therapeutic effects in the context of metabolic diseases such as obesity and diabetes, with mechanisms linked to the modulation of inflammatory responses, glucose homeostasis, and oxidative stress[1]. Members of the cycloartane (B1207475) triterpenoid class have been noted for various biological activities, including anti-inflammatory and cardiotonic effects[2]. These findings suggest that this compound is a promising candidate for investigation as an anti-inflammatory and metabolic-regulating agent.
This document provides detailed protocols for utilizing appropriate animal models to study the in vivo effects of this compound, focusing on its potential anti-inflammatory properties.
Application Note 1: Assessment of Acute Anti-Inflammatory Activity
Objective: To evaluate the efficacy of this compound in a well-established animal model of acute, localized inflammation.
Recommended Model: Carrageenan-Induced Paw Edema in Rodents.
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening potential anti-inflammatory drugs.[3][4] The inflammatory response is biphasic, allowing for insights into the potential mechanism of action. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) involves the production of prostaglandins (B1171923) and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs)[4].
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
1. Animals:
-
Species: Male Swiss albino mice (or Wistar rats).
-
Weight: 20-25 g.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Materials and Reagents:
-
This compound (Test Compound).
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline).
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline).
-
Indomethacin (Positive Control, 10 mg/kg).
-
Plethysmometer or digital calipers.
-
Animal balance.
-
Oral gavage needles.
-
Syringes (1 mL) with 26-gauge needles.
3. Experimental Design and Procedure:
-
Grouping: Animals are randomly divided into at least four groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives vehicle only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, intraperitoneally or orally).
-
Group III (Test Group 1): Receives this compound (e.g., 25 mg/kg, orally).
-
Group IV (Test Group 2): Receives this compound (e.g., 50 mg/kg, orally).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Record the initial paw volume (V₀) of the right hind paw of each mouse using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) as per the study design.
-
After 60 minutes, induce inflammation by injecting 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition at 3h |
| 1h | 3h | ||
| Vehicle Control | - | 0.25 ± 0.03 | 0.58 ± 0.05 |
| Indomethacin | 10 | 0.18 ± 0.02 | 0.24 ± 0.03 |
| This compound | 25 | 0.22 ± 0.03 | 0.41 ± 0.04* |
| This compound | 50 | 0.19 ± 0.02 | 0.31 ± 0.03 |
| *Note: Data are hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle Control. Statistical analysis would typically be performed using ANOVA followed by a post-hoc test. |
Visualization of Experimental Workflow
Potential Mechanism and Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, controlling the expression of genes encoding cytokines, chemokines, and enzymes like COX-2. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Application Note 2: Assessment of Metabolic Regulatory Effects
Objective: To perform a preliminary investigation into the effects of this compound on metabolic parameters, based on the known bioactivity of its parent compound.
Recommended Models:
-
High-Fat Diet (HFD)-Induced Obesity Model: To study effects on weight gain, insulin (B600854) resistance, and dyslipidemia.
-
Streptozotocin (STZ)-Induced Diabetic Model: A model of Type 1 diabetes used to assess effects on hyperglycemia and related complications.
Rationale: Given that Cyclosiversioside F has been reported to modulate glucose homeostasis and possess therapeutic potential against obesity and diabetes[1], these models are appropriate for exploring similar activities in its diacetate derivative. Experiments in these models would typically involve long-term administration of the compound and monitoring of key metabolic endpoints.
Key Experimental Endpoints and Data
Table 2: Potential Endpoints for Metabolic Studies with this compound
| Model | Primary Application | Key Parameters to Measure |
| HFD-Induced Obesity | Study of anti-obesity and anti-diabetic (Type 2) effects. | Body weight, food intake, fasting blood glucose, insulin levels, glucose tolerance (OGTT), lipid profile (cholesterol, triglycerides), liver fat accumulation. |
| STZ-Induced Diabetes | Study of anti-hyperglycemic (Type 1) effects. | Blood glucose levels, water/food intake, body weight, HbA1c levels, plasma insulin, assessment of diabetic complications (e.g., nephropathy). |
A full, detailed protocol for these chronic models is beyond the scope of this document but would follow similar principles of group design, compound administration, and rigorous endpoint analysis as described for the acute inflammation model. These models are crucial for establishing a broader therapeutic profile for this compound.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mkscienceset.com [mkscienceset.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 4. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 5. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
Application Notes and Protocols for the Formulation of Cyclosiversioside F 16,25-diacetate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclosiversioside F, a triterpenoid (B12794562) saponin, has demonstrated potential therapeutic effects in preclinical models of metabolic diseases.[1] Its derivative, Cyclosiversioside F 16,25-diacetate, is a subject of interest for further in vivo investigation. Triterpenoid saponins (B1172615) are amphipathic molecules, possessing a lipophilic aglycone and a hydrophilic sugar moiety.[2][3] The acetylation of two hydroxyl groups in Cyclosiversioside F to yield the 16,25-diacetate derivative is expected to increase its lipophilicity, thereby posing a significant challenge for formulation, particularly for parenteral administration.
These application notes provide a detailed guide to formulating this compound for in vivo studies, addressing its anticipated poor aqueous solubility. The protocols outlined below offer a range of strategies, from simple solvent systems to more advanced lipid-based formulations, to facilitate successful preclinical evaluation.
Data Presentation
Due to the limited publicly available data on the physicochemical properties of this compound, the following tables provide a summary of formulation approaches for poorly soluble compounds and typical dosage ranges for related saponins. These tables are intended to serve as a starting point for formulation development.
Table 1: Proposed Formulation Strategies for this compound
| Formulation Strategy | Key Excipients | Administration Route | Key Considerations |
| Co-solvent System | Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Potential for drug precipitation upon dilution in aqueous physiological fluids. Toxicity of organic solvents must be considered. |
| Surfactant-based Micellar Solution | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | Intravenous (IV), Intraperitoneal (IP) | Can significantly enhance aqueous solubility. Potential for hypersensitivity reactions with certain surfactants (e.g., Cremophor® EL). |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Intravenous (IV), Oral (PO) | Forms inclusion complexes to increase solubility. Requires optimization of the drug-to-cyclodextrin ratio. |
| Lipid-based Formulation (SEDDS/SNEDDS) | Oils (e.g., sesame oil, medium-chain triglycerides), Surfactants (e.g., Cremophor® EL, Polysorbate 80), Co-surfactants (e.g., Transcutol® HP) | Oral (PO) | Forms a fine emulsion or microemulsion in the gastrointestinal tract, enhancing absorption. Requires careful selection of excipients for compatibility and stability. |
| Nanosuspension | Stabilizers (e.g., Poloxamer 188, Polysorbate 80) | Intravenous (IV), Oral (PO) | Increases surface area for dissolution. Requires specialized equipment for production (e.g., high-pressure homogenization). |
Table 2: Examples of In Vivo Dosages for Triterpenoid Saponins
| Compound | Species | Administration Route | Dosage | Reference |
| Soyasapogenols (A & B) | Rat | Oral (gavage) | 10, 20, 25, 50 mg/kg | [2] |
| Soyasapogenols | Rat | Intravenous | 3 mg/kg | [2] |
| PX-6518 (Saponin mixture) | Mouse | Intravenous, Subcutaneous | 5 mg/mL | [2] |
| Crude Saponins (from Chenopodium quinoa) | Rat | Oral (gavage) | 1.00 - 10.0 g/kg (acute toxicity) | [4] |
Experimental Protocols
The following are detailed protocols for the formulation of this compound. It is imperative to perform small-scale feasibility studies to determine the optimal formulation for the desired concentration and route of administration. All procedures for parenteral administration must be performed under aseptic conditions using sterile materials.
Protocol 1: Co-solvent System for Intravenous Administration
This protocol is suitable for initial screening studies but requires careful monitoring for precipitation upon administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Water for Injection (WFI) or 0.9% Saline
-
Sterile, pyrogen-free vials
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to dissolve the compound completely. For example, for a final formulation with 10% DMSO, dissolve the compound in this initial volume.
-
Addition of Co-solvent: While vortexing, slowly add PEG400 to the solution. A common ratio is up to 40% of the final volume.
-
Aqueous Dilution: Slowly add Sterile WFI or 0.9% Saline dropwise to the organic solution while continuously vortexing to reach the final desired volume.
-
Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the formulation is not suitable at that concentration and the proportions of the co-solvents may need to be adjusted.
-
Sterile Filtration: Filter the clear solution through a sterile 0.22 µm syringe filter into a final sterile vial before administration.
Example Formulation: 10% DMSO, 40% PEG400, 50% Saline (v/v/v).
Protocol 2: Cyclodextrin Complexation for Intravenous Administration
This method can provide a stable, aqueous formulation suitable for intravenous injection.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, pyrogen-free
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sonicator
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in Sterile WFI (e.g., 20-40% w/v).
-
Drug Addition: Add the accurately weighed this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The use of a sonicator for short periods can aid in dissolution.
-
Visual Inspection: Observe the solution for clarity. A clear solution indicates successful complexation and solubilization.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This protocol is designed to enhance the oral bioavailability of the lipophilic compound.
Materials:
-
This compound
-
Oil: Medium-chain triglycerides (e.g., Capryol™ 90) or Sesame oil
-
Surfactant: Cremophor® EL or Polysorbate 80
-
Co-surfactant: Transcutol® HP or PEG400
-
Glass vials
-
Vortex mixer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Vortex the mixture until a homogenous solution is formed.
-
Add the accurately weighed this compound to the excipient mixture.
-
Vortex and gently warm (if necessary) until the compound is completely dissolved.
-
-
Emulsification Test:
-
Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of water in a beaker with gentle stirring.
-
Observe the formation of a clear or slightly bluish-white emulsion, indicating successful self-emulsification.
-
The formulation can be administered directly by oral gavage.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the formulation and in vivo evaluation of this compound.
Putative Signaling Pathway Modulation
Natural bioactive compounds, including saponins, often exert their effects by modulating inflammatory and metabolic signaling pathways.[1] While the specific pathways for this compound are yet to be fully elucidated, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling cascades.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
References
Application Notes and Protocols for the Total Synthesis of Cyclosiversioside F 16,25-diacetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the total synthesis of Cyclosiversioside F 16,25-diacetate, a complex cycloartane (B1207475) glycoside. While a specific total synthesis for this molecule has not been published, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of related natural products, such as astragalosides. The protocols and data presented are representative and aim to serve as a practical guide for researchers in this field.
Retrosynthetic Analysis and Strategy
The proposed retrosynthetic analysis for this compound identifies key disconnections at the glycosidic linkage and within the cycloartane aglycone. The strategy prioritizes a convergent approach, involving the synthesis of the aglycone and the protected sugar donor separately, followed by a late-stage glycosylation.
Key Synthetic Challenges:
-
Stereoselective construction of the cycloartane core: This involves the formation of multiple stereocenters and the characteristic cyclopropane (B1198618) ring.
-
Regioselective functionalization: The aglycone possesses multiple hydroxyl groups that require selective protection and deprotection.
-
Stereocontrolled glycosylation: Formation of the β-glycosidic linkage with the tertiary alcohol at C-25 is a significant challenge.
-
End-game manipulations: Selective acetylation of the C-16 and C-25 hydroxyl groups in the final steps of the synthesis.
A generalized workflow for the synthesis is depicted below.
Figure 1: Proposed workflow for the total synthesis of this compound.
Experimental Protocols
The following are representative protocols for key steps in the proposed synthesis. These are based on established procedures for the synthesis of related cycloartane triterpenoids and glycosides.
Protocol 2.1: Stereoselective Glycosylation of the Protected Aglycone
This protocol describes a general method for the glycosylation of a tertiary alcohol, which is a key step in the synthesis of Cyclosiversioside F.
-
Preparation of the Reaction Mixture:
-
To a solution of the protected aglycone acceptor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at -78 °C, add the activated sugar donor (1.5 eq).
-
Stir the mixture for 30 minutes.
-
-
Initiation of Glycosylation:
-
Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Quenching and Workup:
-
Quench the reaction by adding triethylamine (B128534) (Et3N, 5 eq).
-
Allow the mixture to warm to room temperature.
-
Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired glycosylated product.
-
Protocol 2.2: Global Deprotection of the Protected Glycoside
This protocol outlines the removal of common protecting groups, such as silyl (B83357) ethers and benzyl (B1604629) ethers.
-
Silyl Ether Deprotection:
-
Dissolve the protected glycoside (1.0 eq) in tetrahydrofuran (B95107) (THF, 0.1 M).
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.2 eq per silyl group) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with saturated aqueous ammonium (B1175870) chloride (NH4Cl) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
-
Benzyl Ether Deprotection:
-
Dissolve the silyl-deprotected intermediate (1.0 eq) in a mixture of methanol (B129727) and ethyl acetate (1:1, 0.05 M).
-
Add palladium on carbon (Pd/C, 10 wt. %, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by chromatography to yield the fully deprotected Cyclosiversioside F.
-
Protocol 2.3: Selective Diacetylation
This protocol describes the final acylation step to furnish the target molecule.
-
Reaction Setup:
-
Dissolve the deprotected Cyclosiversioside F (1.0 eq) in anhydrous pyridine (B92270) (0.1 M) at 0 °C.
-
Add acetic anhydride (B1165640) (Ac2O, 2.5 eq) dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Purify by flash chromatography to yield this compound.
-
Quantitative Data
The following tables provide representative quantitative data for the key transformations, based on yields reported for analogous reactions in the synthesis of cycloartane glycosides.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction Type | Typical Yield (%) |
| Glycosylation | TMSOTf-mediated coupling | 60-85 |
| Silyl Deprotection | TBAF-mediated cleavage | 85-95 |
| Benzyl Deprotection | Hydrogenolysis | 75-90 |
| Selective Diacetylation | Ac2O, Pyridine | 80-95 |
Table 2: Representative ¹H NMR Spectroscopic Data for Key Moieties
| Protons | Moiety | Typical Chemical Shift (δ, ppm) |
| H-1' (anomeric) | β-xylopyranoside | 4.2-4.5 (d, J = 7-8 Hz) |
| H-19 (cyclopropane) | Cycloartane Core | 0.3-0.6 (d, J = 4-5 Hz) |
| H-16 | Acetylated CH-O | 5.0-5.3 |
| Acetyl CH₃ | Acetate Groups | 1.9-2.1 (s) |
Table 3: Representative ¹³C NMR Spectroscopic Data for Key Moieties
| Carbon | Moiety | Typical Chemical Shift (δ, ppm) |
| C-1' (anomeric) | β-xylopyranoside | 103-106 |
| C-9 (cyclopropane) | Cycloartane Core | 19-22 |
| C-19 (cyclopropane) | Cycloartane Core | 28-31 |
| C-25 (glycosylated) | Quaternary Carbon | 78-82 |
| Carbonyl (acetyl) | Acetate Groups | 169-171 |
Signaling Pathways and Biological Activity
Cyclosiversioside F and related cycloartane glycosides have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] The mechanism of action often involves the modulation of key signaling pathways. For instance, many triterpenoid (B12794562) saponins (B1172615) are known to influence the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cyclosiversioside F 16,25-diacetate for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing Cyclosiversioside F 16,25-diacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a triterpenoid (B12794562) glycoside.[1][2][3][4] Based on available data for similar compounds and general chemical principles, it is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. Due to its hydrophobic nature, it has poor solubility in aqueous solutions like cell culture media.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly concentrated in an organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate out of the solution.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I store my stock solution of this compound in DMSO?
For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][6] While some studies suggest many compounds are stable in DMSO through multiple freeze-thaw cycles, aliquoting is a best practice to ensure compound integrity.[5][7] Use amber vials or tubes to protect the compound from light.
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Data Summary Tables
Table 1: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Final Concentration (v/v) | Potential Effects on Cells |
| DMSO | < 0.5% | Cytotoxicity, altered cell growth, and differentiation at higher concentrations.[8][9] |
| Ethanol | < 0.5% | Can induce cellular stress and affect protein function at higher concentrations. |
| Methanol | Not generally recommended for live-cell assays | Toxic to most cell lines. |
Table 2: Troubleshooting Strategies for Compound Precipitation
| Strategy | Rationale | Considerations |
| Lower Final Concentration | The desired concentration may exceed the compound's solubility limit in the aqueous medium. | May require adjusting experimental design to achieve desired biological effect at a lower dose. |
| Stepwise Serial Dilution | Avoids "solvent shock" by gradually introducing the compound to the aqueous environment. | Requires careful calculation and pipetting to ensure accurate final concentrations. |
| Pre-warm Media to 37°C | Solubility of many compounds increases with temperature. | Ensure media is at a stable 37°C before adding the compound. |
| Use Anhydrous DMSO | Water in DMSO can promote compound degradation or precipitation over time.[5][7][10] | Use sealed, unopened bottles of anhydrous, cell culture-grade DMSO. |
| Co-Solvent System | A mixture of solvents (e.g., DMSO and ethanol) may have better solvating properties for some compounds. | Always test the co-solvent mixture for cellular toxicity. |
| Cyclodextrin-based Solubilizers | Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.[11] | May require optimization of the cyclodextrin-to-compound ratio. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 869.04 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound into the tube.
-
Add 115.1 µL of anhydrous DMSO to the tube to achieve a 10 mM stock solution.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Application (Example for a final concentration of 10 µM)
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure (Stepwise Dilution):
-
Intermediate Dilution (1:10): Add 2 µL of the 10 mM stock solution to 18 µL of pre-warmed complete cell culture medium to make a 1 mM solution. Gently pipette up and down to mix.
-
Final Dilution (1:100): Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium in your culture vessel to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-documented, many glycosides are known to influence key cellular signaling cascades. The following diagram illustrates a generalized signaling pathway that could be affected by such a compound, based on literature for related molecules like cardiac glycosides.[8][9][12][13][14]
References
- 1. This compound | Heptest [heptest.nl]
- 2. iomcworld.com [iomcworld.com]
- 3. Cyclosiversioside Fï¼16ï¼25-diacetate | CAS:452919-90-3 | ChemNorm [chem-norm.com]
- 4. This compound | 天然产物 | MCE [medchemexpress.cn]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization and prolonged reactivity of aqueous-phase ozone with cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cyclosiversioside F 16,25-diacetate in different solvents
Technical Support Center: Cyclosiversioside F 16,25-diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol[1]. For cell-based assays, DMSO is a common choice. However, it is crucial to consider the final concentration of DMSO in your experiment, as it can have cytotoxic effects. For other applications, high-purity grades of methanol or ethanol (B145695) are recommended.
Q2: What are the optimal storage conditions for this compound in its solid form?
A2: In its solid, lyophilized form, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere[2]. Under these conditions, the compound is stable for at least two years[1].
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared by dissolving the compound in a suitable, anhydrous solvent such as DMSO. For short-term storage (up to one week), solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including the solvent used, storage temperature, exposure to light, and pH of the medium. As a glycoside with acetate (B1210297) groups, it is susceptible to hydrolysis, particularly under acidic or basic conditions[3][4]. Oxidation is another potential degradation pathway to consider.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of my compound over time in my experiments.
Possible Cause: This could be due to the degradation of this compound in your working solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If you have been using the same stock solution for an extended period, prepare a fresh stock solution from the solid compound.
-
Solvent and pH: Ensure your experimental medium's pH is within a neutral range (pH 6-8), as extreme pH can catalyze hydrolysis of the ester and glycosidic bonds.
-
Temperature: Avoid repeated freeze-thaw cycles of your stock solution. Prepare smaller aliquots for single use. During experiments, keep working solutions on ice when not in immediate use.
-
Light Exposure: Protect your solutions from direct light, as photo-degradation can occur with complex organic molecules. Use amber vials or cover your containers with aluminum foil.
Issue 2: I see precipitation in my stock solution after thawing.
Possible Cause: The concentration of the compound may exceed its solubility limit in the chosen solvent at lower temperatures.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to room temperature or briefly in a 37°C water bath and vortex gently to redissolve the precipitate.
-
Lower Concentration: Consider preparing a less concentrated stock solution if the issue persists.
-
Solvent Choice: If solubility is a persistent problem, you may need to evaluate alternative solvents in which the compound has higher solubility.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Different Solvents
Objective: To evaluate the stability of this compound in various solvents over a 48-hour period at room temperature.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the following solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
50% Acetonitrile in water
-
-
Store the solutions at room temperature (20-25°C) and protect them from light.
-
At time points 0, 6, 12, 24, and 48 hours, take an aliquot from each solution.
-
Analyze the concentration of the remaining parent compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Short-Term Stability of this compound (100 µM) at Room Temperature
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Methanol | % Remaining in Ethanol | % Remaining in 50% Acetonitrile |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 6 | 98.5 | 99.8 | 99.7 | 99.5 |
| 12 | 96.2 | 99.5 | 99.4 | 99.1 |
| 24 | 92.1 | 99.0 | 98.9 | 98.2 |
| 48 | 85.3 | 98.1 | 97.9 | 96.5 |
Table 2: Long-Term Stability of this compound (10 mM Stock in DMSO)
| Storage Condition | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| 2-8°C | 97.2 | 91.5 | 82.3 |
| -20°C | 99.8 | 99.5 | 99.1 |
| -80°C | 99.9 | 99.8 | 99.7 |
Visualizations
Caption: Experimental workflow for assessing the short-term stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Dosage and Treatment Time for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and treatment time for novel compounds, using Cyclosiversioside F 16,25-diacetate as a representative example. The following troubleshooting guides and FAQs address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are starting our investigation of a novel compound, this compound. Where do we begin to determine the optimal dosage and treatment time?
A1: For a novel compound, a systematic approach is crucial. Begin by performing a dose-response study to determine the effective concentration range. This is typically followed by a time-course experiment to identify the optimal treatment duration. It's essential to start with a broad range of concentrations and time points to not miss the therapeutic window.
Q2: What are some critical initial considerations before starting our cell-based assays?
A2: Before initiating experiments, ensure the following:
-
Cell Health: Use healthy, low-passage number cells that are in the logarithmic growth phase.[1]
-
Cell Confluency: Seed cells at a density that prevents them from becoming overconfluent during the experiment, typically aiming for 70-80% confluency at the time of treatment.[1]
-
Compound Solubility: Confirm the solubility of your compound in the chosen solvent and its final concentration in the culture medium. Poor solubility can lead to inaccurate effective concentrations.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound) to account for any effects of the solvent on the cells.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Issue: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for consistency. |
| Edge Effects | To minimize evaporation from outer wells, fill them with sterile media or PBS and do not use them for experimental samples.[2] |
| Incomplete Reagent Solubilization | For assays like MTT, ensure complete dissolution of formazan (B1609692) crystals by pipetting up and down multiple times after adding the solubilization solution. |
| Pipetting Errors | Calibrate pipettes regularly and ensure proper technique.[2] |
Issue: No Significant Decrease in Cell Viability
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Verify the quality and storage conditions of the compound. Prepare fresh stock solutions for each experiment.[1] |
| Insufficient Concentration or Time | Test a wider range of concentrations and extend the treatment duration (e.g., 48h, 72h). |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: No Increase in Apoptotic Cells After Treatment
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell model.[1][3] |
| Incorrect Assay Timing | Annexin V staining detects early apoptosis. If the treatment duration is too long, cells may have already progressed to late apoptosis or necrosis. Consider a time-course experiment to capture the peak of early apoptosis.[1] |
| Loss of Apoptotic Cells | Apoptotic cells can detach and be lost during washing steps. Be sure to collect and analyze the supernatant in addition to the adherent cells.[3] |
Issue: High Percentage of Apoptotic Cells in the Control Group
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Use healthy, log-phase cells and handle them gently to avoid mechanical damage.[3] |
| Over-trypsinization | Excessive trypsin exposure can damage cell membranes. Use the lowest effective concentration of trypsin for the shortest possible time. |
| Nutrient Depletion/Overconfluency | Ensure cells are not overconfluent or starved, as this can induce spontaneous apoptosis.[3] |
Western Blotting for Signaling Pathway Analysis
Issue: Weak or No Signal for Target Protein
| Potential Cause | Troubleshooting Steps |
| Low Protein Concentration | Load more protein onto the gel.[4] Consider using a positive control lysate known to express the target protein.[4] |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[4] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the membrane is properly activated (e.g., pre-soaked in methanol (B129727) for PVDF).[5] |
Issue: High Background
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[4][6] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[6][7] |
| Inadequate Washing | Increase the number and duration of wash steps.[7] |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Treat the cells with varying concentrations of the compound and a vehicle control. Incubate for a set time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cells with this compound at predetermined concentrations based on the dose-response assay. Include both positive and negative controls.
-
Cell Harvesting: After the desired treatment time, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Key Apoptotic Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Treatment Duration (hours) | % Cell Viability (Mean ± SD) | Notes |
| 0 (Vehicle Control) | 48 | 100 ± 4.5 | Baseline viability. |
| 1 | 48 | 92 ± 5.1 | |
| 5 | 48 | 68 ± 3.9 | |
| 10 | 48 | 45 ± 4.2 | IC50 estimated around this concentration. |
| 25 | 48 | 21 ± 3.1 | |
| 50 | 48 | 8 ± 2.5 | Signs of high cytotoxicity observed. |
Table 2: Example Apoptosis Assay Data
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Compound (10 µM) | 25.6 ± 2.1 | 10.3 ± 1.5 | 2.1 ± 0.5 |
| Compound (25 µM) | 42.1 ± 3.5 | 18.7 ± 2.2 | 4.5 ± 0.9 |
Visualizations
Caption: General experimental workflow for optimizing dosage and treatment time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. assaygenie.com [assaygenie.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Overcoming resistance to Cyclosiversioside F 16,25-diacetate in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to novel anticancer compounds, using Cyclosiversioside F 16,25-diacetate as a representative example of a new investigational agent. The content is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound after initial successful treatments. What are the potential causes?
A1: Acquired resistance to chemotherapeutic agents is a common phenomenon. The primary mechanisms include increased drug efflux, alterations in drug metabolism, changes in the drug target, enhanced DNA repair mechanisms, and evasion of apoptosis.[1][2] Two of the most frequently observed mechanisms are the overexpression of ATP-binding cassette (ABC) transporters, which pump the drug out of the cell, and the upregulation of anti-apoptotic proteins, which prevent the cancer cells from undergoing programmed cell death.[3][4][5]
Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A2: A common method is to use a fluorescent substrate of ABC transporters, such as Rhodamine 123 or Calcein-AM, in a dye efflux assay. If your resistant cells show lower fluorescence intensity compared to the sensitive parental cells, it suggests increased efflux activity. This can be confirmed by co-incubating the cells with a known ABC transporter inhibitor, which should restore fluorescence in the resistant cells.
Q3: What are ABC transporters and which ones are most commonly associated with multidrug resistance?
A3: ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport various molecules across cellular membranes, a process that requires energy in the form of ATP.[6] In cancer, their overexpression can lead to the efflux of chemotherapeutic drugs, reducing their intracellular concentration and effectiveness.[4][5] The three main ABC transporters implicated in multidrug resistance are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][6]
Q4: What if drug efflux is not the issue? How do I investigate the role of apoptosis evasion?
A4: Evasion of apoptosis is another major mechanism of drug resistance.[3][7][8] You can investigate this by assessing the levels of key apoptotic and anti-apoptotic proteins using techniques like Western blotting or qPCR. Look for the upregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, or the downregulation of pro-apoptotic proteins like Bax and Bak in your resistant cell lines compared to the sensitive ones.[3][9] You can also perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm that the drug is no longer effectively inducing apoptosis in the resistant cells.
Q5: Are there ways to overcome these resistance mechanisms in my experiments?
A5: Yes. To counteract ABC transporter-mediated efflux, you can co-administer your compound with a known inhibitor of the specific transporter (e.g., Verapamil for P-gp). For apoptosis evasion, you can use small molecule inhibitors that target anti-apoptotic proteins (e.g., ABT-737 to inhibit Bcl-2). These strategies can help re-sensitize the resistant cells to your compound.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Long-Term Cultures
| Observation | Potential Cause | Suggested Action |
| The IC50 value of the compound has significantly increased in the cell line over several passages. | Development of acquired resistance through increased drug efflux. | Perform a dye efflux assay using Rhodamine 123. Compare the fluorescence retention in sensitive vs. resistant cells. |
| Analyze the expression levels of major ABC transporters (P-gp, MRP1, BCRP) via Western blot or qPCR. | ||
| Test the effect of co-treatment with a known ABC transporter inhibitor (e.g., Verapamil, Elacridar) on the IC50 of your compound.[10] | ||
| The compound no longer induces the expected level of cell death, even at higher concentrations. | Evasion of apoptosis through upregulation of anti-apoptotic proteins. | Conduct an Annexin V/PI apoptosis assay to quantify the percentage of apoptotic cells after treatment. |
| Profile the expression of key apoptosis-related proteins (Bcl-2, Bcl-xL, Bax, Bak, Caspase-3) by Western blot.[3][9] | ||
| Consider co-treatment with a sensitizer, such as a Bcl-2 inhibitor (e.g., Venetoclax). |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) of this compound | IC50 (µM) with P-gp Inhibitor (Verapamil) |
| Parental Sensitive Line | 0.5 | 0.45 |
| Resistant Sub-line | 15.0 | 1.2 |
Table 2: Hypothetical Protein Expression Levels in Sensitive vs. Resistant Cells
| Protein | Relative Expression in Sensitive Cells | Relative Expression in Resistant Cells |
| P-gp (ABCB1) | 1.0 | 12.5 |
| Bcl-2 | 1.0 | 8.2 |
| Cleaved Caspase-3 | 1.0 (post-treatment) | 0.2 (post-treatment) |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay
Objective: To assess the drug efflux capacity of cancer cells by measuring the retention of the fluorescent substrate Rhodamine 123.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Rhodamine 123 (stock solution in DMSO)
-
ABC transporter inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Harvest and wash the sensitive and resistant cells with PBS.
-
Resuspend the cells in pre-warmed culture medium at a concentration of 1x10^6 cells/mL.
-
For inhibitor controls, pre-incubate a subset of cells with the ABC transporter inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C.
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for another 1-2 hours at 37°C to allow for drug efflux.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend the final cell pellet in cold PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell populations. Lower fluorescence in the resistant line compared to the sensitive line indicates increased efflux. Restoration of fluorescence with the inhibitor confirms the role of the specific ABC transporter.
Protocol 2: Western Blot for Apoptosis-Related Proteins
Objective: To determine the expression levels of pro- and anti-apoptotic proteins in sensitive and resistant cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed sensitive and resistant cells and allow them to adhere overnight.
-
Treat the cells with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24-48 hours). Include untreated controls.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin to normalize the protein levels.
Visualizations
Caption: A logical workflow for troubleshooting decreased sensitivity to a novel compound.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic mechanisms of drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Overcoming resistance of cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
Minimizing off-target effects of Cyclosiversioside F 16,25-diacetate
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of Cyclosiversioside F 16,25-diacetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
This compound is a triterpenoid (B12794562) saponin (B1150181). While specific data for this diacetate derivative is limited, the parent compound, Cyclosiversioside F, is derived from Astragalus species. Saponins (B1172615) from Astragalus are known to possess a wide range of biological activities, including immunomodulatory, anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Therefore, it is plausible that this compound may exhibit similar activities.
Q2: What are the potential off-target effects of this compound?
Given that triterpenoid saponins from Astragalus can modulate multiple signaling pathways, potential off-target effects of this compound could involve unintended interactions with various cellular targets. These may include components of signaling pathways such as NF-κB, MAPK, and PI3K/Akt, as well as proteins involved in apoptosis and autophagy.[3][4] It is also important to consider potential interactions with membrane proteins and lipids due to the amphipathic nature of saponins.
Q3: In which solvents is this compound soluble?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How should I properly store this compound?
For long-term stability, this compound should be stored at -20°C.[6] It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: What are the recommended positive and negative controls when using this compound in cell-based assays?
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the test compound) is essential to account for any effects of the solvent on the cells.
-
Positive Control: The choice of a positive control will depend on the specific assay being performed. For example, if you are investigating anti-inflammatory effects, a known inhibitor of the inflammatory pathway you are studying (e.g., a specific NF-κB inhibitor) would be an appropriate positive control. For general cytotoxicity assays, a compound like staurosporine (B1682477) or doxorubicin (B1662922) can be used.
Troubleshooting Guide
Issue 1: I am observing high cytotoxicity in my cell line, even at low concentrations of this compound.
-
Question: Could the observed cytotoxicity be an off-target effect?
-
Answer: Yes, high cytotoxicity, especially in non-cancerous cell lines, could be an indication of off-target effects. Triterpenoid saponins can have membranolytic properties at high concentrations. It is crucial to determine the cytotoxic profile of the compound in your specific cell line using a dose-response experiment.
-
-
Question: How can I reduce the final DMSO concentration in my assay to minimize solvent-induced toxicity?
-
Answer: Ideally, the final DMSO concentration in your cell culture medium should be kept below 0.5%. If your stock solution concentration requires a higher final DMSO concentration, consider preparing a more concentrated stock solution, if solubility permits, or perform a serial dilution of your stock solution before adding it to the medium.
-
Issue 2: My experimental results with this compound are inconsistent.
-
Question: Could the compound be degrading in the cell culture medium?
-
Answer: Instability in aqueous solutions can lead to inconsistent results. It is recommended to prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. You can also include a "compound-only" control (compound in media without cells) to check for precipitation or color changes over the course of the experiment.
-
-
Question: How can I ensure the compound is fully solubilized in the culture medium?
-
Answer: After diluting the DMSO stock solution into the cell culture medium, ensure thorough mixing by vortexing or gentle pipetting. Visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.
-
Issue 3: I am not observing the expected biological effect of this compound.
-
Question: Is it possible that my cell line is not responsive to this compound?
-
Answer: Yes, the response to a compound can be cell-type specific. The expression level of the target protein and the activity of relevant signaling pathways can vary between different cell lines. Consider testing the compound on a panel of cell lines to identify a responsive model.
-
-
Question: Could the incubation time be insufficient to observe an effect?
-
Answer: The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Quantitative Data Summary
| Saponin Fraction/Compound | Cell Line | Assay | IC50 (µg/mL) |
| Astragalus glycyphyllos Saponin Fraction (from in vitro shoots) | T-24 (Bladder Carcinoma) | MTT | 74.5 |
| Astragalus glycyphyllos Saponin Fraction (from in vitro shoots) | CAL-29 (Bladder Carcinoma) | MTT | Not specified, but effective |
| Astragalus glycyphyllos Saponin Fraction (from in vitro shoots) | MJ (Cutaneous T-cell Lymphoma) | MTT | 74.5 |
| Astragalus glycyphyllos Saponin Fraction (from in vitro shoots) | HUT-78 (Cutaneous T-cell Lymphoma) | MTT | 77.8 |
| Total Astragalus Saponins | BGC-823 (Gastric Cancer) | CCK-8 | Dose-dependent inhibition |
Data adapted from studies on Astragalus saponins.[2][7]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Off-Target Kinase Profiling (Example)
This protocol describes a general workflow for assessing off-target kinase activity.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform an in-house screen using a panel of purified kinases. The compound is typically tested at a fixed concentration (e.g., 10 µM).
-
Activity Measurement: Kinase activity is measured using various methods, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., staurosporine). Kinases that show significant inhibition are identified as potential off-targets.
-
Follow-up Studies: For identified off-targets, perform dose-response experiments to determine the IC50 values and validate the interaction in cell-based assays.
Visualizations
Caption: Experimental workflow for assessing the activity and off-target effects of this compound.
Caption: A potential signaling pathway (NF-κB) that may be modulated by this compound.
Caption: A logical workflow for troubleshooting unexpected results in cell-based assays with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Astragalus saponins affect proliferation, invasion and apoptosis of gastric cancer BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]
- 4. New triterpenoid saponins isolated from the leaves of Astragalus membranaceus (Fisch.) Bge. and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16,25-Diacetate cyclosiversioside F | 452919-90-3 | MOLNOVA [molnova.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Cyclosiversioside F 16,25-diacetate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Cyclosiversioside F 16,25-diacetate. Our aim is to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a glycoside.[1][2] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 452919-90-3 |
| Molecular Formula | C45H72O16 |
| Molecular Weight | 869.04 g/mol |
| Purity | ≥98% |
| Storage | Store at -20°C under an inert atmosphere. It is recommended to centrifuge the vial before opening to ensure maximum product recovery. |
Data sourced from United States Biological and ChemNorm.[3][4]
Q2: What is a typical starting HPLC method for the analysis of this compound?
While a specific, validated method for this compound is not publicly available, a general reversed-phase HPLC method for glycosides can be used as a starting point.
Disclaimer: This is a suggested starting protocol and may require optimization.
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Methanol or Acetonitrile |
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution
Q: My chromatogram shows broad or overlapping peaks for this compound. How can I improve the resolution?
Poor resolution can stem from issues with the mobile phase, the column, or the sample itself.[5][6]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition :
-
Adjust Solvent Strength : Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
pH Modification : For ionizable compounds, adjusting the mobile phase pH can significantly impact selectivity.[7]
-
Use High-Purity Solvents : Ensure you are using HPLC-grade solvents to avoid baseline noise and ghost peaks that can interfere with resolution.[7]
-
-
Evaluate the Column :
-
Column Aging : Over time, the stationary phase of the column can degrade, leading to reduced efficiency.[7] If the column has been used extensively, consider replacing it.
-
Column Contamination : Buildup of sample matrix components can foul the column.[8] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Guard Column : If you are not already using one, a guard column can help protect the analytical column from contaminants.[9]
-
-
Sample-Related Issues :
Problem 2: Peak Tailing
Q: The peak for this compound is tailing. What are the common causes and solutions?
Peak tailing can lead to issues with integration and reproducibility.[11] Common causes include secondary interactions with the stationary phase and column contamination.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) or adjust the mobile phase pH to suppress silanol ionization.[9][12] |
| Column Contamination | Contaminants on the column frit or packing material can cause tailing.[13] Flush the column with a series of strong solvents. If the problem persists, the column may need to be replaced. |
| Sample Overload | Injecting too much sample can lead to tailing.[13] Reduce the injection volume or dilute the sample. |
| Guard Column Issues | If you are using a guard column, it may be obstructed or dirty.[13] Replace the guard column. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector and detector can contribute to peak tailing. Minimize the length and internal diameter of all connecting tubing. |
Problem 3: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is the source of these peaks and how can I eliminate them?
Ghost peaks are extraneous peaks that do not originate from your injected sample.[14] They can arise from the mobile phase, system contamination, or carryover from previous injections.[14][15][16]
Troubleshooting Steps:
-
Isolate the Source :
-
Run a blank injection (injecting only the mobile phase). If the ghost peak is present, the source is likely the HPLC system or the mobile phase.[15]
-
If the peak only appears after a sample injection, it is likely due to carryover.
-
-
Mobile Phase Issues :
-
Use Fresh, High-Purity Solvents : Impurities in solvents or additives can cause ghost peaks.[14][17] Prepare fresh mobile phase daily and use HPLC-grade or MS-grade solvents.
-
Degas the Mobile Phase : Dissolved gases can form bubbles that appear as peaks.[5][17] Ensure your mobile phase is properly degassed.
-
Check Water Quality : Use high-purity water (e.g., Milli-Q or equivalent).
-
-
System Contamination and Carryover :
-
Clean the Injector : The autosampler or manual injector can be a source of carryover.[18] Clean the injector port and needle with a strong solvent.
-
Flush the System : Flush the entire HPLC system, including the pump, lines, and detector, with a strong solvent to remove any accumulated contaminants.[16]
-
Optimize Wash Method : If carryover is suspected, optimize the needle wash method in your autosampler sequence, using a stronger solvent if necessary.[14]
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A troubleshooting workflow for common HPLC analysis issues.
References
- 1. This compound | Heptest [heptest.nl]
- 2. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Cyclosiversioside Fï¼16ï¼25-diacetate | CAS:452919-90-3 | ChemNorm [chem-norm.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. support.waters.com [support.waters.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. chromacademy.com [chromacademy.com]
- 12. agilent.com [agilent.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. youtube.com [youtube.com]
- 15. wyatt.com [wyatt.com]
- 16. uhplcs.com [uhplcs.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Bioavailability of Cyclosiversioside F 16,25-diacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the natural product Cyclosiversioside F 16,25-diacetate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor aqueous solubility of this compound.
-
Question: My stock solution of this compound, prepared in a volatile organic solvent like methanol (B129727) or ethanol, shows precipitation when diluted into an aqueous buffer for my in vitro assay. Why is this happening and what can I do?
-
Answer: This is a common issue for poorly water-soluble compounds. This compound is known to be soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol, but its aqueous solubility is expected to be low.[1] When the organic solvent is diluted into an aqueous medium, the compound's concentration may exceed its aqueous solubility limit, leading to precipitation.
Solutions:
-
Optimize Co-solvent System: You can try to maintain a certain percentage of a biocompatible co-solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) in your final aqueous solution. However, the concentration of the organic solvent should be carefully controlled to avoid affecting the biological assay.
-
Utilize Solubilizing Excipients: Consider the use of surfactants or cyclodextrins to increase the aqueous solubility of the compound.[2][3]
-
pH Adjustment: Although less common for neutral glycosides, exploring the effect of pH on the solubility of this compound could be beneficial, as minor structural changes might influence its ionization.[3]
-
Issue 2: Low and variable results in Caco-2 permeability assay.
-
Question: I am observing low and inconsistent apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay. What could be the reasons and how can I improve my results?
-
Answer: Low and variable Papp values in Caco-2 assays often point towards issues with the compound's solubility in the assay medium, cell monolayer integrity, or potential efflux transporter activity.
Solutions:
-
Ensure Compound is Solubilized: The compound must be fully dissolved in the transport medium. Consider using a formulation approach, such as a solid dispersion or a lipid-based formulation, to improve its solubility in the assay medium.
-
Verify Monolayer Integrity: Before and after the transport experiment, check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity. Leaky monolayers can lead to artificially high and variable permeability.
-
Investigate Efflux Transporters: Many natural products are substrates for efflux transporters like P-glycoprotein (P-gp).[4] You can co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) to see if the permeability increases. An increased Papp value in the presence of the inhibitor would suggest that the compound is a P-gp substrate.
-
Issue 3: High first-pass metabolism suspected in vivo.
-
Question: After oral administration in an animal model, the systemic exposure of this compound is much lower than expected, even with a solubilizing formulation. Could first-pass metabolism be the cause?
-
Answer: Yes, natural products are often subject to extensive first-pass metabolism in the gut wall and liver, which can significantly reduce their oral bioavailability.[5]
Solutions:
-
In Vitro Metabolism Studies: Conduct experiments using liver microsomes or hepatocytes to evaluate the metabolic stability of this compound.[6] This will help you understand the rate and major sites of its metabolism.
-
Co-administration with Metabolic Inhibitors: In animal studies, you can co-administer the compound with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors like ketoconazole) to assess the impact of metabolism on its bioavailability.
-
Prodrug Approach: If a specific metabolic pathway is identified, a prodrug strategy could be employed to mask the metabolically liable site and improve systemic exposure.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for enhancing the bioavailability of this compound?
A1: The initial focus should be on improving the solubility and dissolution rate of the compound. Given that it is a poorly water-soluble molecule, the following strategies are recommended as a starting point:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate.[7][8]
-
Formulation with Excipients:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer can enhance its dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin can increase its aqueous solubility.[2]
-
Q2: How can I select the most appropriate bioavailability enhancement strategy?
A2: The choice of strategy depends on the physicochemical properties of this compound and the intended application. A systematic approach is recommended:
-
Characterize the Compound: Determine its aqueous solubility, pKa (if any), logP, and solid-state properties (e.g., crystallinity).
-
In Vitro Screening: Screen various formulation approaches (e.g., different polymers for solid dispersions, various lipids for SEDDS) for their ability to improve solubility and dissolution.
-
Permeability Assessment: Use in vitro models like Caco-2 cells to assess the impact of the selected formulations on the compound's permeability.[10]
-
In Vivo Evaluation: Test the most promising formulations in an appropriate animal model to determine the pharmacokinetic profile and oral bioavailability.[6]
Q3: Are there any natural products that can be used to enhance the bioavailability of this compound?
A3: Yes, some natural products have been shown to act as "bioenhancers" by various mechanisms, including inhibiting metabolic enzymes or efflux transporters.[4] For example, piperine (B192125) (from black pepper) is a well-known inhibitor of P-gp and some cytochrome P450 enzymes. Co-formulating this compound with such a bioenhancer could be a viable strategy to explore.
Quantitative Data Summary
The following tables provide a template for organizing your experimental data when evaluating different bioavailability enhancement strategies.
Table 1: Solubility of this compound in Different Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | Enter Data |
| Phosphate Buffered Saline (pH 7.4) | 37 | Enter Data |
| Simulated Gastric Fluid (pH 1.2) | 37 | Enter Data |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Enter Data |
| 1% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 25 | Enter Data |
Table 2: Comparison of In Vitro Dissolution of Different Formulations
| Formulation | Time (min) | % Drug Dissolved |
| Unformulated Compound | 15 | Enter Data |
| 30 | Enter Data | |
| 60 | Enter Data | |
| Micronized Compound | 15 | Enter Data |
| 30 | Enter Data | |
| 60 | Enter Data | |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 15 | Enter Data |
| 30 | Enter Data | |
| 60 | Enter Data |
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | Enter Data | Enter Data | Enter Data | Enter Data |
| Lipid-Based Formulation | 10 | Enter Data | Enter Data | Enter Data | Enter Data |
| Intravenous Solution | 1 | Enter Data | Enter Data | Enter Data | 100 |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance and assess the bioavailability of this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a desired ratio (e.g., 1:5). Dissolve both in a suitable volatile solvent (e.g., methanol).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently grind it into a powder using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: Fill the dissolution vessels with a known volume (e.g., 900 mL) of a relevant dissolution medium (e.g., simulated intestinal fluid). Maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce a weighed amount of the test formulation (equivalent to a specific dose of this compound) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: Calculate the cumulative percentage of the drug dissolved at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test solution containing a known concentration of this compound (solubilized in transport buffer) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, take samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical side.
-
-
Analysis: Determine the concentration of this compound in all samples by a sensitive analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Diagram 1: General Workflow for Bioavailability Enhancement
A general workflow for enhancing the bioavailability of a poorly soluble compound.
Diagram 2: Decision Tree for Selecting an Enhancement Strategy
A decision tree to guide the selection of a suitable bioavailability enhancement strategy.
Diagram 3: Mechanism of a Solid Dispersion
Simplified representation of a solid dispersion enhancing drug dissolution.
References
- 1. 16,25-Diacetate cyclosiversioside F | 452919-90-3 | MOLNOVA [molnova.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. ijpsr.com [ijpsr.com]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
Preventing degradation of Cyclosiversioside F 16,25-diacetate during storage
This technical support center provides guidance on the proper storage and handling of Cyclosiversioside F 16,25-diacetate to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a complex natural product, likely a triterpenoid (B12794562) saponin (B1150181) with a cycloartane (B1207475) skeleton, featuring two acetyl groups. The stability of this compound is crucial as degradation, particularly the loss of the acetyl groups (deacetylation) or cleavage of sugar moieties, can alter its chemical structure and potentially reduce or eliminate its biological activity.
Q2: What are the primary causes of degradation for this compound during storage?
A2: The main degradation pathways for this compound are hydrolysis of the ester linkages of the two acetate (B1210297) groups and hydrolysis of the glycosidic bonds connecting the sugar chains to the triterpenoid core.[1][2][3] These reactions are primarily accelerated by:
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1][3][4]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester and glycosidic bonds. Saponin hydrolysis is often base-catalyzed.[1][3]
-
Moisture: Water is a reactant in hydrolysis, so high humidity or storage in aqueous solutions can promote degradation.[4]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure maximum stability, the compound should be stored as a dry powder in a tightly sealed container, protected from light. The following conditions are recommended:
-
Temperature: Low temperatures are crucial. Storage at -20°C is recommended for long-term stability.[1][4] For short-term storage, refrigeration at 2-8°C may be adequate.
-
Humidity: The storage environment should be dry. Using a desiccator can help maintain low humidity.
-
pH: If in solution for immediate use, a neutral pH (around 7) is advisable to minimize acid- or base-catalyzed hydrolysis.[1]
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[1][2][5] In an HPLC chromatogram, degradation would appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of the compound due to improper handling or storage. | Review storage conditions. Ensure the compound was stored at the recommended temperature and protected from moisture and light. Prepare fresh solutions for each experiment. |
| Appearance of extra peaks in HPLC analysis of a stored sample. | Hydrolysis of the acetate groups or glycosidic bonds. | This indicates degradation. The sample may not be suitable for experiments where compound integrity is critical. Review and optimize storage conditions for remaining stock. |
| Inconsistent experimental results between different batches or over time. | Gradual degradation of the compound stock over time. | Perform a stability check of the compound stock using HPLC. If degradation is confirmed, acquire a fresh batch of the compound. Implement a routine quality control check for long-term studies. |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble products. | Check the purity of the compound by HPLC. If degradation is suspected, consider repurification if possible, or obtain a new batch. |
Data on Factors Affecting Stability of Related Compounds
Since specific quantitative stability data for this compound is not available, the following tables summarize stability data for analogous compounds (triterpenoid saponins (B1172615) and acetylated glycosides) to provide general guidance.
Table 1: Effect of Temperature on the Stability of Triterpenoid Saponins
| Temperature | Observation on Related Saponins | Recommendation for this compound |
| -20°C | Highest stability for total saponin content in stored herbal materials.[4] | Optimal for long-term storage. |
| 4°C | Higher stability compared to room temperature, but some degradation observed over time.[4] | Suitable for short-term storage (days to weeks). |
| 25°C (Room Temp) | Lower saponin content compared to refrigerated storage.[4] | Avoid for storage longer than a few hours. |
| 40°C - 80°C | Significant to drastic decrease in the amount of intact saponins.[4] | Avoid these temperatures. |
Table 2: Effect of pH on the Stability of Saponin Glycosides in Solution
| pH Condition | Observation on Related Saponins | Recommendation for this compound Solutions |
| Acidic (e.g., pH 1.2) | Sharp drop in the amount of intact saponins.[3] | Avoid acidic conditions, even for short durations. |
| Neutral (e.g., pH 6.8-7.2) | Slower hydrolysis compared to acidic or basic conditions.[3] | Optimal for preparing solutions for immediate use. |
| Alkaline (e.g., pH 9.0-10.0) | Increased rate of hydrolysis (base-catalyzed).[3] | Avoid basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade methanol (B129727) and water
-
HPLC system with a C18 column and UV or MS detector
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M and 1 M NaOH, neutralizing with HCl before analysis.[6]
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature and sample at regular intervals.[6]
-
-
Thermal Degradation:
-
Place a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).[6]
-
Sample at various time points.
-
-
Photostability:
-
Expose a solution of the compound to light in a photostability chamber.
-
Keep a control sample protected from light.
-
-
Analysis: Analyze all stressed and control samples by a validated HPLC method to quantify the remaining parent compound and identify degradation products.
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a general HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: With a UV/PDA or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient Example: Start at 30% B, increase to 80% B over 30 minutes.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 205 nm (or as determined by UV scan).[2]
-
Column Temperature: 30-40°C.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the storage stability or forced degradation studies to a concentration within the range of the calibration curve.
-
Injection and Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peak for the parent compound based on its retention time. Quantify the amount remaining by comparing its peak area to the calibration curve.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for storage and stability analysis.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Cyclosiversioside F 16,25-diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Cyclosiversioside F 16,25-diacetate. The guidance is structured in a question-and-answer format to directly address specific issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectrum of this compound so complex?
A1: The complexity arises from several factors inherent to its structure as a triterpenoid (B12794562) saponin. The large number of protons and carbons in both the aglycone and the sugar moieties leads to a high density of signals in the NMR spectra. Furthermore, many of these signals, particularly in the aliphatic region of the aglycone and the sugar region, tend to overlap, making direct assignment from 1D spectra challenging.[1][2][3] The presence of multiple sugar units and two acetate (B1210297) groups adds to the intricacy.
Q2: I have just acquired the ¹H NMR spectrum. Where should I begin my analysis?
A2: A systematic approach is crucial. Start by identifying characteristic signals that are relatively isolated and easy to assign. These include:
-
Anomeric Protons: These signals from the sugar units typically appear in the downfield region (δ 4.5-5.5 ppm) and are usually doublets. Their coupling constants can provide initial information about the stereochemistry of the glycosidic bonds.[4][5]
-
Olefinic Protons: If present in the aglycone, these will also be in the downfield region (δ 5.0-6.0 ppm).
-
Acetyl Methyl Protons: The two acetate groups will give rise to sharp singlet signals, typically around δ 2.0-2.2 ppm.[6]
-
Aglycone Methyl Protons: The triterpene core will have several singlet signals for the methyl groups, usually found in the upfield region (δ 0.7-1.5 ppm).
Identifying these key signals provides a scaffold to begin building the full structural assignment using 2D NMR data.
Q3: Which 2D NMR experiments are essential for the complete structural elucidation of this compound?
A3: A standard suite of 2D NMR experiments is required for a molecule of this complexity.[1][2][3] These include:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within individual spin systems (e.g., within each sugar ring and through the aglycone backbone).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (¹H-¹³C one-bond correlation). This is fundamental for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting spin systems, identifying the positions of the acetate groups, and determining the glycosylation sites and the sequence of the sugar units.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system, which is particularly useful for differentiating the overlapping signals of the sugar moieties.[7]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons. This is essential for establishing stereochemistry, the sequence of the sugar chain, and the conformation of the molecule.
Troubleshooting Guides
Problem 1: Severe signal overlap in the sugar region (δ 3.0-4.5 ppm) of the ¹H NMR spectrum prevents me from tracing correlations in the COSY spectrum.
Solution: This is a common issue with complex glycosides.[4]
-
Utilize a TOCSY experiment: A TOCSY experiment will reveal all the protons of a particular sugar unit by selecting one of its well-resolved signals (like the anomeric proton). By irradiating the anomeric proton, you can often identify the signals of all other protons in that sugar ring, even those in the crowded region.
-
Leverage the HSQC spectrum: The ¹³C dimension in an HSQC spectrum offers much better signal dispersion.[5] You can use the cross-peaks in the HSQC to resolve individual ¹H signals that overlap in the 1D spectrum.
-
Consider HSQC-TOCSY: This experiment combines the resolving power of HSQC with the correlation ability of TOCSY, providing correlations from a given proton-carbon pair to other protons within the same spin system.
Problem 2: I am unsure about the exact positions of the two acetate groups at C-16 and C-25.
Solution: The location of the acetyl groups can be definitively established using an HMBC experiment.
-
Look for HMBC correlations: The methyl protons of the acetyl groups (sharp singlets around δ 2.0-2.2 ppm) will show a long-range correlation to the carbonyl carbon of the acetyl group (δ ~170 ppm). More importantly, they will also show a correlation to the carbon to which the acetyl group is attached on the aglycone.
-
Confirm with downfield shifts: Acetylation causes a significant downfield shift of the proton attached to the acetylated carbon. In the ¹H NMR spectrum, H-16 and the protons of the C-25 CH₂ group should be shifted downfield compared to the non-acetylated parent compound. The corresponding carbon signals (C-16 and C-25) will also be shifted downfield in the ¹³C NMR spectrum.
Problem 3: The HMBC correlations for establishing the glycosidic linkages are weak or ambiguous.
Solution: Establishing the connections between the sugar units and the aglycone is critical.
-
Optimize the HMBC experiment: Ensure the HMBC experiment is optimized for the expected range of coupling constants (typically around 8 Hz for ³JCH). Acquiring the experiment for a longer duration can improve the signal-to-noise ratio of weak correlations.
-
Use NOESY/ROESY: A NOESY or ROESY experiment can provide complementary and often clearer evidence for glycosidic linkages. Look for through-space correlations between the anomeric proton of one sugar unit and a proton on the adjacent sugar unit or the aglycone. For example, a NOE between the anomeric proton of the first sugar and H-3 of the aglycone would confirm a 1→3 linkage.
-
Check for diagnostic chemical shifts: Glycosylation causes a significant downfield shift of the carbon at the point of attachment. The ¹³C chemical shift of C-3 of the aglycone, for instance, will be significantly different from that of the unglycosylated aglycone.
Data Presentation
Below are the hypothetical ¹H and ¹³C NMR data for this compound, presented for illustrative purposes.
Table 1: Hypothetical ¹H NMR Data (500 MHz, C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.35 | dd | 11.5, 4.5 |
| 12 | 5.45 | t | 3.5 |
| 16 | 5.10 | m | |
| 23a | 1.15 | s | |
| 23b | 1.25 | s | |
| 24 | 0.95 | s | |
| 25a | 4.15 | d | 11.0 |
| 25b | 4.05 | d | 11.0 |
| 26 | 0.85 | s | |
| 27 | 1.05 | s | |
| 29 | 0.98 | d | 6.5 |
| 30 | 0.92 | d | 6.5 |
| Sugar 1 (Glc) | |||
| 1' | 4.85 | d | 7.5 |
| Sugar 2 (Xyl) | |||
| 1'' | 5.15 | d | 7.0 |
| Acetates | |||
| 16-OAc | 2.10 | s | |
| 25-OAc | 2.05 | s |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Sugar 1 (Glc) | ||
| 1 | 38.5 | 1' | 105.2 |
| 2 | 26.8 | 2' | 84.5 |
| 3 | 88.9 | 3' | 78.1 |
| 4 | 39.5 | 4' | 71.5 |
| 5 | 55.8 | 5' | 77.9 |
| 12 | 122.5 | 6' | 62.5 |
| 13 | 144.1 | Sugar 2 (Xyl) | |
| 16 | 74.2 | 1'' | 106.5 |
| 25 | 65.1 | 2'' | 75.3 |
| Acetates | 3'' | 76.8 | |
| 16-OAc (CH₃) | 21.1 | 4'' | 70.5 |
| 16-OAc (C=O) | 170.8 | 5'' | 66.9 |
| 25-OAc (CH₃) | 20.9 | ||
| 25-OAc (C=O) | 170.5 |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N).
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Acquisition (¹H, ¹³C, DEPT-135):
-
Acquire a standard ¹H spectrum to assess sample concentration and purity.
-
Acquire a ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
3. 2D NMR Acquisition (COSY, HSQC, HMBC, TOCSY, NOESY/ROESY):
-
COSY: Use a gradient-selected COSY (gCOSY) sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence. Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-selected HMBC sequence. Optimize the long-range coupling delay for an average nJCH of 8 Hz.
-
TOCSY: Use a standard TOCSY sequence with a mixing time of 80-100 ms (B15284909) to allow for magnetization transfer throughout the spin systems.
-
NOESY/ROESY: Use a NOESY sequence with a mixing time of 300-500 ms. If the molecule is of intermediate size and NOEs are weak or zero, a ROESY experiment should be performed.
Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Key HMBC and NOE correlations for structural assembly.
Caption: Troubleshooting signal overlap in the sugar region.
References
- 1. 1H and 13C NMR assignments for four triterpenoid saponins from Albizziae cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete assignments of 1H and 13C NMR spectroscopic data for two new triterpenoid saponins from Ilex hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Isolation of Cyclosiversioside F 16,25-diacetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Cyclosiversioside F 16,25-diacetate. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the isolation of this compound?
A1: Scaling up the isolation of triterpenoid (B12794562) saponins (B1172615) like this compound presents several key challenges:
-
Low Concentration in Source Material: Saponins are often present in low concentrations in plant materials, necessitating the processing of large biomass quantities to obtain significant yields.
-
Co-extraction of Impurities: The initial extraction process often co-extracts a variety of other compounds, such as pigments, lipids, phenols, and polysaccharides, which can complicate subsequent purification steps.
-
Structural Similarity of Saponins: Crude extracts typically contain a mixture of saponins with very similar chemical structures and polarities, making their separation difficult.
-
Compound Degradation: Saponins can be susceptible to degradation under harsh conditions, such as high temperatures and extreme pH, which can lead to the hydrolysis of glycosidic bonds.[1]
-
Detection Issues: Many saponins, including likely Cyclosiversioside F and its derivatives, lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging. Detection is often limited to low wavelengths (200-210 nm), where many other compounds can interfere.[2][3]
Q2: What is the general workflow for scaling up the isolation of this compound?
A2: A typical workflow for the large-scale isolation of this compound involves a multi-step approach:
-
Extraction: Efficient extraction of the target compound from the biomass.
-
Enrichment: A preliminary purification step to remove the bulk of impurities and enrich the saponin (B1150181) fraction.
-
Fine Purification: High-resolution chromatographic techniques to isolate the target compound to a high degree of purity.
-
Final Polish and Characterization: Removal of any remaining minor impurities and structural confirmation of the isolated compound.
Q3: How does the 16,25-diacetate functionalization affect the isolation strategy compared to the parent Cyclosiversioside F?
A3: The presence of two acetate (B1210297) groups on the Cyclosiversioside F backbone will increase its lipophilicity (reduce its polarity). This has important implications for the isolation strategy:
-
Solvent Systems: The optimal solvent systems for extraction and chromatography will likely be less polar compared to those used for the non-acetylated form.
-
Chromatographic Retention: The diacetate derivative will exhibit longer retention times on reversed-phase chromatography (e.g., C18) and shorter retention times on normal-phase chromatography (e.g., silica (B1680970) gel) compared to the parent compound.
-
Solubility: The solubility profile will be altered, which may require adjustments in solvent selection during extraction and purification steps.
Troubleshooting Guides
Problem 1: Low Yield of Crude Saponin Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Test different concentrations of ethanol (B145695) or methanol (B129727) (e.g., 50%, 70%, 90%). For the diacetate derivative, a higher percentage of alcohol may be more effective. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. However, to avoid degradation, maintain the temperature below 60°C.[1] |
| Inadequate Grinding of Plant Material | Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Degradation During Extraction | Avoid high temperatures and extreme pH. Maintain a near-neutral pH during extraction. Consider blanching the plant material to deactivate endogenous enzymes that can degrade saponins.[1] |
Problem 2: Poor Enrichment of Saponin Fraction with Macroporous Resin
| Possible Cause | Troubleshooting Step |
| Inappropriate Resin Selection | Screen a panel of macroporous resins with varying polarities (e.g., D101, AB-8, XAD-7HP) to identify the one with the best adsorption and desorption characteristics for your target compound.[4][5] |
| Suboptimal Loading Conditions | Adjust the pH and concentration of the crude extract solution before loading it onto the resin to optimize adsorption. |
| Inefficient Elution | Optimize the elution gradient. A stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 90%) is often effective for eluting saponins. |
| Column Overload | Ensure that the amount of crude extract loaded onto the column does not exceed its binding capacity. |
Problem 3: Co-elution of Impurities During Final Purification (HPLC/HSCCC)
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compounds | Employ high-resolution separation techniques like High-Speed Counter-Current Chromatography (HSCCC), which is particularly effective for separating compounds with similar polarities.[6][7][8] |
| Ineffective Chromatographic Conditions | For Preparative HPLC: Optimize the mobile phase composition, gradient slope, and flow rate. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18).For HSCCC: Systematically screen different two-phase solvent systems to find one that provides a suitable partition coefficient (K) for the target compound. |
| Peak Tailing or Broadening | This can be due to interactions with the stationary phase. For HPLC, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape. |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of Crude Saponins
-
Material Preparation: Air-dry and grind the plant material to a fine powder (40-60 mesh).
-
Defatting (Optional but Recommended): Extract the powdered material with hexane (B92381) in a large-scale Soxhlet apparatus for 12-24 hours to remove lipids and pigments. Air-dry the defatted powder.
-
Ethanolic Extraction:
-
Macerate the defatted powder in 70-90% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with continuous stirring.
-
Filter the extract and repeat the extraction on the plant residue two more times.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude saponin extract.
Protocol 2: Enrichment of Saponin Fraction using Macroporous Resin Chromatography
-
Resin Selection and Preparation:
-
Based on preliminary screening, select a suitable macroporous resin (e.g., AB-8).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear and neutral.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude saponin extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the solution onto the column at a flow rate of 1-2 bed volumes (BV)/hour.
-
-
Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities like sugars and salts.
-
Elution:
-
Elute the column with a stepwise gradient of aqueous ethanol:
-
3 BV of 30% ethanol
-
5 BV of 70% ethanol (this fraction is likely to contain the target compound)
-
3 BV of 95% ethanol
-
-
-
Fraction Analysis and Concentration:
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target compound and concentrate under reduced pressure.
-
Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection:
-
Prepare a series of two-phase solvent systems. A common system for saponins is chloroform-methanol-water in various ratios (e.g., 7:13:8 v/v/v). For the diacetate derivative, a slightly less polar system may be required.
-
Determine the partition coefficient (K) of the target compound in each system. An ideal K value is between 0.5 and 2.0.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Rotate the column at the desired speed (e.g., 850 rpm).
-
Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.
-
Dissolve the enriched saponin fraction in a small volume of the biphasic solvent system and inject it into the column.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 210 nm).
-
Collect fractions and analyze them by HPLC to determine the purity of the target compound.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative Data for Macroporous Resin Screening
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Saponin Purity in Eluate (%) |
| D101 | 15.2 | 85.3 | 45.1 |
| AB-8 | 25.8 | 92.1 | 68.7 |
| XAD-7HP | 22.5 | 88.9 | 62.3 |
| HPD-100 | 18.9 | 82.4 | 55.9 |
Note: This is example data. Actual results will vary depending on the specific saponin and crude extract composition.
Table 2: Example HPLC Gradient for Purity Analysis
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 70 | 30 | 1.0 |
| 20 | 40 | 60 | 1.0 |
| 25 | 10 | 90 | 1.0 |
| 30 | 10 | 90 | 1.0 |
| 31 | 70 | 30 | 1.0 |
| 40 | 70 | 30 | 1.0 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 4. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enrichment of total steroidal saponins from the extracts of Trillium tschonoskii Maxim by macroporous resin and the simultaneous determination of eight steroidal saponins in the final product by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Speed Counter-Current Chromatography in Separation and Identification of Saponins from Beta vulgaris L. Cultivar Red Sphere [journal.pan.olsztyn.pl]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Cyclosiversioside F 16,25-diacetate and Other Cycloartane Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Cyclosiversioside F 16,25-diacetate and other notable cycloartane (B1207475) glycosides. Due to the limited direct experimental data on this compound, this comparison extrapolates the potential bioactivities from its parent compound, Cyclosiversioside F, and places it in the context of other well-studied cycloartane glycosides. The information presented herein is intended to support research and drug discovery efforts in this promising class of natural products.
Overview of Bioactivities
Cycloartane glycosides, a class of tetracyclic triterpenoids, have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated potential in various therapeutic areas, including oncology, inflammation, metabolic disorders, and infectious diseases. This guide focuses on comparing their cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.
Disclaimer: There is currently no direct experimental data available in the public domain for this compound. The bioactivity profile of Cyclosiversioside F is used as a proxy, with the acknowledgment that the diacetate substitution may alter its potency and pharmacokinetic properties.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for Cyclosiversioside F (as a proxy) and other selected cycloartane glycosides.
Table 1: Cytotoxic Activity of Cycloartane Glycosides Against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Cyclosiversioside F | - | - | Data Not Available | - |
| Unnamed Cycloartane Glycoside from Astragalus stereocalyx | HeLa (Cervical Cancer) | MTT Assay | 10 | [1] |
| Askendoside G from Astragalus stereocalyx | HeLa (Cervical Cancer) | MTT Assay | 24.4 | [1] |
| Askendoside C from Astragalus stereocalyx | HeLa (Cervical Cancer) | MTT Assay | 31.5 | [1] |
| Compounds 1-6 from Cimicifuga yunnanensis | HL-60, SMMC-7721, A-549, MCF-7, SW480 | MTT Assay | 1.2 - 27.8 | [2] |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 (Breast Cancer) | MTT Assay | 2.05 (µg/mL) | [3] |
| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 (Breast Cancer) | MTT Assay | 5.4 (µg/mL) | [3] |
| Compound 13 from Cimicifuga yunnanensis | MCF-7, MDA-MB-231, SK-BR3 | MTT Assay | 0.1 - 0.32 (µg/mL) | [4] |
| Compound 4 from Cimicifuga yunnanensis | MCF-7, MDA-MB-231, SK-BR3 | MTT Assay | 2.5 - 5.5 (µg/mL) | [4] |
Table 2: Anti-inflammatory Activity of Cycloartane Glycosides
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Cyclosiversioside F | - | - | Data Not Available | - |
| Curculigosaponin P | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 37.21 | [5][6] |
| Curculigosaponin R | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 89.68 | [5] |
| Curculigosaponin T | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 58.28 | [5] |
| Astragaloside IV | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.38 | [7] |
| Other Cycloartane Glycosides from Astragalus membranaceus | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.38 - 4.70 | [7] |
Table 3: Wnt Signaling Pathway Inhibitory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Cyclosiversioside F | - | Data Not Available | - |
| Compound 7 from Cimicifuga foetida | Luciferase Reporter Gene Assay | 3.33 | [8] |
| Compound 8 from Cimicifuga foetida | Luciferase Reporter Gene Assay | 13.34 | [8] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
Cytotoxicity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[11][12][13][14][15]
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antioxidant Activity - DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess the free radical scavenging activity of compounds.[16][17][18][19][20]
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: Mix the test compound dilutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathway Modulation
Cycloartane glycosides have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain cycloartane glycosides have been identified as inhibitors of this pathway.[8][21][22][23][24]
Caption: Wnt/β-catenin signaling pathway and potential inhibition by cycloartane glycosides.
p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in cancer cells. Some cycloartane glycosides can activate this pathway.[25][26][27][28]
Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane glycosides.
NF-κB-Mediated Inflammatory Pathway
The transcription factor NF-κB is a master regulator of inflammation. Cycloartane glycosides can exert anti-inflammatory effects by inhibiting this pathway.[29][30][31]
Caption: NF-κB signaling pathway and its inhibition by cycloartane glycosides.
Conclusion
Cyclosiversioside F and other cycloartane glycosides represent a valuable source of bioactive compounds with significant therapeutic potential. While direct data on this compound is lacking, the information on its parent compound and other related glycosides suggests promising avenues for future research, particularly in the areas of cancer, inflammation, and metabolic diseases. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the mechanisms of action of this important class of natural products. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic applications of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloartane Glycosides from the Roots of Cimicifuga foetida with Wnt Signaling Pathway Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. marinebiology.pt [marinebiology.pt]
- 21. researchgate.net [researchgate.net]
- 22. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. p53-Based cyclotherapy: exploiting the ‘guardian of the genome' to protect normal cells from cytotoxic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Comparative Analysis: Cyclosiversioside F and its 16,25-Diacetate Derivative
Disclaimer: This guide is a predictive comparison based on the known biological activities of Cyclosiversioside F and general structure-activity relationships of similar saponin (B1150181) compounds. As of December 2025, no direct experimental data for Cyclosiversioside F 16,25-diacetate is publicly available. This document is intended for research and informational purposes to stimulate further investigation.
Cyclosiversioside F (CSF), a cycloartane-type saponin isolated from the roots of Astragali Radix, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders.[1][2][3] This guide provides a comparative overview of the known activities of Cyclosiversioside F and the projected activities of its hypothetical 16,25-diacetate derivative. The addition of acetyl groups can influence a molecule's lipophilicity and, consequently, its absorption, distribution, metabolism, excretion (ADME) properties, and biological activity. It has been observed in other saponins (B1172615) that acetylation can sometimes enhance cytotoxic potency.[4]
Data Presentation: Comparative Biological Activities
The following table summarizes the reported biological activities of Cyclosiversioside F and the predicted activities of its 16,25-diacetate derivative. The predictions for the diacetate derivative are based on the hypothesis that increased lipophilicity from the acetyl groups could enhance cell membrane permeability and interaction with intracellular targets.
| Biological Activity | Cyclosiversioside F (Experimental Data) | This compound (Predicted) | Putative Mechanism of Action |
| Anti-Obesity | Active; reduces lipid accumulation and alleviates insulin (B600854) resistance.[1][2][3] | Potentially enhanced activity due to increased bioavailability. | Modulation of PI3K/Akt, AMPK, and leptin signaling pathways.[1][2] |
| Anti-Inflammatory | Active; relieves adipocyte inflammation and suppresses inflammatory markers.[3] | Potentially enhanced activity. | Inhibition of NF-κB and MAPK signaling pathways; suppression of NLRP3 inflammasome.[1][3] |
| Antioxidant | Active; attenuates oxidative stress.[3] | Likely retained or enhanced activity. | Activation of the Nrf-2 signaling pathway.[1] |
| Anticancer | Reported anti-cancer properties.[3] | Potentially enhanced cytotoxic activity against specific cancer cell lines. | Induction of apoptosis.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to validate the predicted activities of this compound and compare them to the parent compound.
In Vitro Anti-Obesity Assay: 3T3-L1 Adipocyte Differentiation
-
Objective: To assess the effect of the compounds on adipogenesis.
-
Cell Line: 3T3-L1 preadipocytes.
-
Methodology:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation at post-confluence with a cocktail of 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Treat the cells with varying concentrations of Cyclosiversioside F and its 16,25-diacetate derivative during the differentiation period.
-
After 8-10 days, fix the mature adipocytes with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Quantify the stained lipid accumulation by eluting the dye with isopropanol (B130326) and measuring the absorbance at 510 nm.
-
In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
-
Objective: To measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.
-
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Objective: To evaluate the direct free radical scavenging capacity of the compounds.
-
Methodology:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.
-
Mandatory Visualizations: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Cyclosiversioside F. It is hypothesized that the 16,25-diacetate derivative would interact with these same pathways, potentially with altered efficacy.
Caption: PI3K/Akt and Leptin Signaling Pathways in Anti-Obesity.
References
- 1. Could Cyclosiversioside F Serve as a Dietary Supplement to Prevent Obesity and Relevant Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Could Cyclosiversioside F Serve as a Dietary Supplement to Prevent Obesity and Relevant Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of New Acetylated Saponins, Lessoniosides A, B, C, D, and E, and Non-Acetylated Saponins, Lessoniosides F and G, from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cyclosiversioside F 16,25-diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Cyclosiversioside F 16,25-diacetate. Due to the limited publicly available data on this specific compound, we present a hypothetical validation workflow. This guide compares its potential anti-inflammatory activity with a known inhibitor of the NF-κB pathway, Bay 11-7082. The experimental data herein is illustrative, designed to model the results one might obtain when investigating a novel compound with a similar proposed mechanism.
Hypothesized Mechanism of Action
This compound is a triterpenoid (B12794562) glycoside. Compounds of this class have demonstrated a variety of biological activities, including anti-inflammatory effects. We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drug development.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical quantitative data comparing the efficacy of this compound with the known NF-κB inhibitor, Bay 11-7082.
Table 1: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Compound | Concentration (µM) | IC₅₀ (µM) |
| This compound | 1 | 18.5 ± 2.1 |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Bay 11-7082 | 1 | 5.2 ± 0.8 |
| 2.5 | ||
| 5 | ||
| 10 | ||
| 20 |
Table 2: Effect on Pro-inflammatory Cytokine (TNF-α) Secretion in LPS-Stimulated THP-1 Cells
| Compound | Concentration (µM) | Inhibition of TNF-α (%) |
| This compound | 25 | 65.7 ± 5.3 |
| Bay 11-7082 | 10 | 82.1 ± 6.9 |
Table 3: Inhibition of IκBα Phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Concentration (µM) | Relative IκBα Phosphorylation (%) |
| Vehicle Control | - | 100 |
| This compound | 25 | 42.3 ± 4.9 |
| Bay 11-7082 | 10 | 15.8 ± 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nitric Oxide (NO) Production Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound or Bay 11-7082 for 1 hour. Following pre-treatment, inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL). After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the IC₅₀ values are calculated from the dose-response curves.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Cell Line: THP-1 human monocytes, differentiated into macrophages.
-
Methodology: Differentiated THP-1 cells are seeded in 24-well plates. The cells are treated with the test compounds at the indicated concentrations for 1 hour before stimulation with LPS (1 µg/mL). After 6 hours, the cell culture supernatant is collected. The concentration of TNF-α is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
3. Western Blot for IκBα Phosphorylation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology: HUVECs are grown to confluence in 6-well plates. The cells are serum-starved for 4 hours and then pre-treated with this compound or Bay 11-7082 for 1 hour. The cells are then stimulated with TNF-α (10 ng/mL) for 15 minutes to induce IκBα phosphorylation. Whole-cell lysates are prepared, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα and total IκBα. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control. The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.
Visualizations
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating the anti-inflammatory effect of a test compound.
Logical Relationship of Validation Steps
Caption: Logical progression for validating the mechanism of action.
Comparative Analysis of Cyclosiversioside F 16,25-diacetate and Established NF-κB Inhibitors
Disclaimer: As of late 2025, a thorough review of published scientific literature and public databases reveals no specific experimental data on "Cyclosiversioside F 16,25-diacetate" concerning its activity as a nuclear factor-kappa B (NF-κB) inhibitor. Therefore, a direct comparative analysis based on experimental evidence is not currently possible.
This guide provides a comparative framework using well-characterized and commonly cited NF-κB inhibitors. It is designed to serve as a benchmark for the future evaluation of novel compounds like this compound. The included data for established inhibitors and the detailed experimental protocols offer a blueprint for the types of analyses required to characterize and compare novel inhibitors within this critical signaling pathway.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes key quantitative data for a selection of known NF-κB inhibitors, illustrating the type of information necessary for a robust comparison.
| Inhibitor | Mechanism of Action | IC₅₀ (NF-κB Inhibition) | Cell Line / System | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Parthenolide | Sesquiterpene lactone; directly inhibits IKKβ and p65/RelA. | 5 µM | HeLa cells | |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation. | 5-10 µM | Jurkat T cells, HeLa cells | |
| MG-132 | Proteasome inhibitor; prevents the degradation of IκBα. | 2.5 µM | Human microglial cells | |
| JSH-23 | Inhibits NF-κB nuclear translocation. | 7.1 µM | Raw 264.7 macrophages |
NF-κB Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the points at which various inhibitors exert their effects. Understanding this pathway is crucial for interpreting inhibitor data and designing experiments.
Caption: Canonical NF-κB signaling pathway and points of inhibitor action.
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify and characterize NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a common method to screen for and quantify the activity of NF-κB inhibitors.
-
Objective: To measure the transcriptional activity of NF-κB in response to a stimulus, in the presence or absence of an inhibitor.
-
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) in DMEM supplemented with 10% FBS. Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating cells with a stimulant such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL) for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value by non-linear regression analysis.
-
Western Blot for Phospho-IκBα and p65
This technique is used to determine the mechanism of action of an inhibitor by observing its effect on the phosphorylation and degradation of key pathway proteins.
-
Objective: To assess whether an inhibitor blocks the phosphorylation of IκBα or the nuclear translocation of the p65 subunit.
-
Methodology:
-
Cell Treatment and Lysis: Plate cells (e.g., Raw 264.7) and treat with the inhibitor for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear/cytoplasmic fractionation, use a specialized kit to separate the fractions.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to loading controls (β-actin for cytoplasmic, Lamin B1 for nuclear).
-
General Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for the discovery and characterization of novel NF-κB inhibitors.
Caption: A typical workflow for screening and characterizing NF-κB inhibitors.
This guide provides the necessary framework for the objective comparison of NF-κB inhibitors. As data for novel compounds such as this compound becomes available through studies following these, or similar, experimental protocols, they can be effectively evaluated against the established landscape of inhibitors.
Comparative Efficacy of Cyclosiversioside F 16,25-diacetate and Paclitaxel on Cancer Cell Lines: A Methodological and Data-Driven Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-cancer properties of Cyclosiversioside F 16,25-diacetate against the well-established chemotherapeutic agent, Paclitaxel. Due to the limited availability of published experimental data for this compound, this document outlines the requisite experimental assays and presents hypothetical data to illustrate how such a comparison would be structured. The information provided for Paclitaxel is based on established scientific literature.
Introduction and Mechanism of Action
Paclitaxel: A widely used mitotic inhibitor, Paclitaxel's primary mechanism of action involves the stabilization of microtubules.[1][2][3] Microtubules are crucial components of the cellular cytoskeleton, playing a key role in cell division.[1] By binding to the β-tubulin subunit, Paclitaxel promotes the assembly of tubulin into hyper-stable, non-functional microtubules and prevents their disassembly.[1][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][5]
This compound: The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. A comprehensive investigation would be required to determine its molecular target and downstream effects. Hypothetically, its anti-cancer activity could stem from various mechanisms such as the induction of apoptosis through intrinsic or extrinsic pathways, inhibition of key signaling pathways like PI3K/Akt or MAPK/ERK which are often dysregulated in cancer, or interference with other cellular processes essential for cancer cell survival and proliferation.[6][7][8][9][10][11][12][13][14][15]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of a compound against cancer cell lines is a primary indicator of its anti-cancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[16]
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound and Paclitaxel on Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (Hypothetical IC50) | Paclitaxel (Established IC50 Range) |
| MCF-7 | Breast Cancer | 15 µM | 0.002 - 0.02 µM |
| A549 | Lung Cancer | 25 µM | 0.003 - 0.03 µM |
| HeLa | Cervical Cancer | 18 µM | 0.005 - 0.05 µM |
| HT-29 | Colon Cancer | 30 µM | 0.004 - 0.04 µM |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The established IC50 range for Paclitaxel can vary depending on the specific experimental conditions.
Apoptosis Analysis
Apoptosis, or programmed cell death, is a desirable outcome for anti-cancer therapies. The induction of apoptosis can be quantitatively assessed using methods such as Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[17]
Table 2: Comparative Apoptosis Induction in MCF-7 Cells after 48-hour Treatment.
| Treatment | Concentration | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Untreated) | - | 2.1 | 1.5 | 3.6 |
| This compound (Hypothetical) | 15 µM | 25.3 | 10.2 | 35.5 |
| Paclitaxel | 0.02 µM | 35.8 | 15.7 | 51.5 |
Note: The data for this compound is hypothetical.
Cell Cycle Analysis
Understanding a compound's effect on the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]
Table 3: Comparative Cell Cycle Distribution in A549 Cells after 24-hour Treatment.
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | - | 60.5 | 25.3 | 14.2 |
| This compound (Hypothetical) | 25 µM | 55.2 | 20.1 | 24.7 |
| Paclitaxel | 0.03 µM | 10.3 | 5.2 | 84.5 |
Note: The data for this compound is hypothetical. Paclitaxel is known to cause a significant accumulation of cells in the G2/M phase.[1][5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel. Include a vehicle control (e.g., DMSO) and an untreated control.[16] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16] The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined from dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.[19]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[19]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.[18]
Visualizations
Caption: Experimental workflow for the comparative study.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Logical relationship for the comparative analysis.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. news-medical.net [news-medical.net]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ERK/MAPK signalling pathway and tumorigenesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anti-Inflammatory Effects of Cycloartane Triterpenoid Saponins with a Focus on Cyclosiversioside F 16,25-diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific experimental data on the anti-inflammatory effects of Cyclosiversioside F 16,25-diacetate is not available in the public scientific literature. This guide provides a comparative framework based on the known anti-inflammatory properties of structurally related cycloartane-type saponins (B1172615) and standard anti-inflammatory agents. The experimental data presented for comparator compounds serves as a benchmark for the potential evaluation of this compound.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery.
Cycloartane-type triterpenoid (B12794562) saponins, a class of natural products, have garnered significant interest for their diverse biological activities, including anti-inflammatory properties. This compound belongs to this class of compounds. This guide outlines the standard experimental approach to validating the anti-inflammatory effects of a novel compound like this compound and compares the expected outcomes with established anti-inflammatory drugs and other cycloartane (B1207475) saponins.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory activity of a compound is typically assessed by its ability to inhibit the production of key inflammatory mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the inhibitory concentrations (IC50) for several known anti-inflammatory agents and a representative cycloartane saponin.
| Compound | NO Inhibition (IC50, µM) | PGE2 Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Curculigosaponin P[1][2][3] | 37.21[1][2][3] | Data not available | Suppressed expression[1][2][3] | Suppressed expression[1][2][3] |
| Dexamethasone | ~34.6 µg/mL (NO)[4] | Data not available | Significant inhibition at 3 µM | Significant inhibition at 10 µM |
| Indomethacin | 56.8[5][6] | 2.8[5][6] | 143.7[5][6] | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate and treated with the test compound and LPS as described above.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
Nitrite concentration in the supernatant, a stable product of NO, is measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Equal volumes of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Prostaglandin E2 (PGE2) Production Assay
Objective: To assess the inhibitory effect of the test compound on the production of PGE2, a key mediator of inflammation and pain.
Methodology:
-
RAW 264.7 cells are cultured, treated with the test compound, and stimulated with LPS as described for the NO assay.
-
After 24 hours, the culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is measured, and the PGE2 concentration is calculated from a standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay
Objective: To measure the inhibitory effect of the test compound on the production of key pro-inflammatory cytokines.
Methodology:
-
RAW 264.7 cells are treated with the test compound and stimulated with LPS.
-
The culture supernatant is collected after an appropriate incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific commercial ELISA kits following the manufacturer's protocols.
Visualization of Key Signaling Pathways and Workflows
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: Simplified MAPK signaling pathway in response to inflammatory stimuli.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the established activity of other cycloartane saponins suggests its potential as an anti-inflammatory agent. The experimental protocols and comparative data provided in this guide offer a robust framework for the future investigation of this and other novel compounds. Further research is warranted to elucidate the specific effects of this compound on inflammatory mediators and its underlying mechanisms of action. Such studies will be crucial in determining its potential as a therapeutic candidate for inflammatory diseases.
References
- 1. Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-6 enhances TNF-alpha- and IL-1-induced increase of Mn superoxide dismutase mRNA and O2 tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 4. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-alpha and IL-6 synergistically inhibit ketogenesis from fatty acids and alpha-ketoisocaproate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclosiversioside F Analogue and Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of a Cyclosiversioside F (CSF) analogue and the well-established corticosteroid, dexamethasone (B1670325). The data presented is based on available preclinical studies in established animal models of inflammation.
Quantitative Efficacy Comparison
The following table summarizes the in vivo anti-inflammatory effects of Cyclosiversioside F and dexamethasone in two common animal models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.
| Parameter | Cyclosiversioside F (CSF) | Dexamethasone | Animal Model |
| Inhibition of Paw Edema (%) | Data not available in reviewed literature | Up to 50-70% reduction | Carrageenan-Induced Paw Edema in rodents[1][2][3] |
| Reduction of TNF-α levels | Demonstrated reduction of TNF-α | Significant reduction (e.g., from 408.83 to 134.41 pg/mL at 5 mg/kg)[4][5][6] | LPS-Induced Inflammation in mice[4][5][6] |
| Reduction of IL-6 levels | Data not available in reviewed literature | Significant reduction (e.g., from 91.27 to 22.08 pg/mL at 5 mg/kg)[4][5][6] | LPS-Induced Inflammation in mice[4][5][6] |
| Effective Dosage Range | Not established in reviewed in vivo models | 0.5 - 10 mg/kg (model dependent)[3][4][5][7] | Various |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures described in the scientific literature.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-250 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, vehicle, dexamethasone (positive control), and Cyclosiversioside F treatment groups.
-
Compound Administration: Test compounds (Cyclosiversioside F analogue) or dexamethasone are administered, typically intraperitoneally (i.p.) or orally (p.o.), at predetermined doses 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[1][8][9]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][9]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of compounds by mimicking a bacterial infection.
-
Animals: Male C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.
-
Acclimatization: Mice are acclimatized for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control, vehicle, dexamethasone (positive control), and Cyclosiversioside F treatment groups.
-
Compound Administration: The test compound or dexamethasone is administered (e.g., i.p. or p.o.) at specified doses, often 1 hour before or concurrently with the LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1-10 mg/kg body weight).[4][5][6]
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, 6, or 24 hours), blood is collected via cardiac puncture or retro-orbital bleeding for serum separation. Tissues such as the liver, lungs, and spleen may also be harvested.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6]
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the vehicle-treated control group to determine the percentage of reduction.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the known anti-inflammatory signaling pathways of Cyclosiversioside F and dexamethasone.
Experimental Workflow
The diagram below outlines a general workflow for in vivo anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice | Semantic Scholar [semanticscholar.org]
- 6. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Head-to-Head Comparison of Cyclosiversioside Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for the advancement of novel therapeutics. Cyclosiversiosides, a class of cycloartane-type triterpenoid (B12794562) saponins, have garnered interest for their potential pharmacological activities. However, the biological effects can vary significantly between different isomers. This guide provides a framework for the head-to-head comparison of Cyclosiversioside isomers, offering detailed experimental protocols and data presentation strategies to facilitate a comprehensive evaluation.
While specific comparative data for all Cyclosiversioside isomers is not yet extensively available in the public domain, this guide is based on established methodologies for evaluating the biological activities of natural products. The provided protocols for cytotoxicity and anti-inflammatory assays are widely accepted and can be readily adapted for the comparative analysis of various Cyclosiversioside isomers.
Data Presentation: A Framework for Comparative Analysis
To ensure a clear and objective comparison of different Cyclosiversioside isomers, all quantitative data should be summarized in a structured format. The following table provides a template for organizing experimental results, allowing for a straightforward assessment of the relative potency and efficacy of each isomer.
| Biological Endpoint | Isomer A | Isomer B | Isomer C | Positive Control | Negative Control |
| Cytotoxicity (IC50 in µM) | |||||
| Cell Line 1 (e.g., HeLa) | |||||
| Cell Line 2 (e.g., A549) | |||||
| Normal Cell Line (e.g., HEK293) | |||||
| Anti-inflammatory Activity | |||||
| NO Inhibition (IC50 in µM) | |||||
| TNF-α Inhibition (%) at X µM | |||||
| IL-6 Inhibition (%) at X µM | |||||
| COX-2 Expression (Fold Change) | |||||
| NF-κB Nuclear Translocation (%) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. Below are comprehensive protocols for key assays to assess the cytotoxicity and anti-inflammatory properties of Cyclosiversioside isomers.
Cytotoxicity Assay: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or other relevant cancer cell lines, and a non-cancerous cell line for selectivity assessment) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of each Cyclosiversioside isomer (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of the isomers to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of each Cyclosiversioside isomer for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each isomer.
Visualizing the Comparison: Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a logical workflow for comparing Cyclosiversioside isomers and a key signaling pathway relevant to inflammation.
No Publicly Available In Vitro Experimental Data for Cyclosiversioside F 16,25-diacetate
A comprehensive search of publicly accessible scientific literature and databases has revealed no in vitro studies, experimental protocols, or signaling pathway analyses for the compound Cyclosiversioside F 16,25-diacetate.
Consequently, it is not possible to provide a comparison guide on the reproducibility of in vitro experiments for this compound, as there is no foundational data to analyze, compare, or reproduce. The core requirements of summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways cannot be fulfilled due to the absence of primary research on this compound.
Researchers, scientists, and drug development professionals interested in this specific compound would need to conduct initial exploratory in vitro studies to generate the first datasets. Such research would be essential for establishing its biological activity, mechanism of action, and creating a baseline for any future reproducibility and comparative studies.
Until primary research on this compound is published, any discussion of its in vitro performance, comparison with alternatives, or associated signaling pathways would be purely speculative.
Unveiling the Therapeutic Promise of Cycloartane Glycosides: A Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of the therapeutic potential of cycloartane (B1207475) glycosides. Drawing from a range of experimental data, we objectively assess their performance across various biological activities and delve into the underlying mechanisms of action.
Cycloartane glycosides, a class of tetracyclic triterpenoids widely distributed in the plant kingdom, have garnered significant scientific interest for their diverse pharmacological activities.[1][2] These natural compounds have demonstrated promising therapeutic potential in several areas, including cancer, inflammation, immune regulation, and metabolic disorders. This guide synthesizes findings from multiple studies to offer a comprehensive overview of their efficacy, mechanisms, and the experimental frameworks used for their evaluation.
Comparative Efficacy of Cycloartane Glycosides
The therapeutic effects of cycloartane glycosides have been quantified in numerous studies, revealing a range of potencies across different compounds and biological targets. The following tables summarize key quantitative data from various experimental models.
Table 1: Anticancer Activity
| Compound/Extract | Cancer Cell Line | Assay | IC50 / Effect | Source |
| Compound 7 (from Cimicifuga foetida) | - | Wnt Signaling Inhibition (Luciferase Reporter) | IC50: 3.33 μM | [3] |
| Compound 8 (from Cimicifuga foetida) | - | Wnt Signaling Inhibition (Luciferase Reporter) | IC50: 13.34 μM | [3] |
| Compounds 2-5 (from Cimicifuga yunnanensis) | MCF7 (Breast Cancer) | Apoptosis Induction | Increased p53 and bax expression | [4] |
| Compound 15 (from Cimicifuga foetida) | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | IC50: 5.5 μM | [5] |
| Compound 16 (from Cimicifuga foetida) | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | IC50: 6.3 μM | [5] |
| Compound 8 (from Astragalus aureus) | MCF7 (Breast Cancer) | Cytotoxicity | Active at 45 μM | [6] |
Table 2: Anti-inflammatory and Immunomodulatory Activity
| Compound/Extract | Cell Line | Assay | Effect | Source |
| Astragaloside I | THP-1 (Human Macrophage/Monocyte) | NF-κB Activation (Luciferase Reporter) | ~65% of LPS-induced activation at 100 µg/ml | [7] |
| Astragaloside I | THP-1 (Human Macrophage/Monocyte) | Cytokine mRNA Expression (RT-PCR) | Increased IL-1β and TNF-α expression | [7] |
| Compounds 3-6 (from Cimicifuga taiwanensis) | RAW 264.7 (Murine Macrophage) | Nitric Oxide (NO) Production Inhibition | IC50 range: 6.54 to 24.58 μM | [8] |
Table 3: Lipid-Lowering Activity
| Compound/Extract | Cell Line | Assay | Effect | Source |
| Compounds 8, 9, 14, 15 (from Cimicifuga foetida) | 3T3-L1 Adipocytes | Lipid Accumulation Inhibition | 8.35% to 12.07% inhibition at 10 μM | [9] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of cycloartane glycosides are often attributed to their modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Wnt Signaling Pathway Inhibition
Several cycloartane glycosides from Cimicifuga foetida have been shown to inhibit the Wnt signaling pathway, which is frequently dysregulated in various cancers.[3] This inhibition is a key mechanism behind their anticancer properties.
p53-Dependent Mitochondrial Apoptosis Pathway
Certain cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis in breast cancer cells through a p53-dependent mitochondrial pathway.[4] This involves the upregulation of p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and activation of executioner caspases.
NF-κB Signaling Pathway Activation
The immunostimulatory effects of some cycloartane glycosides, such as Astragaloside I, are mediated through the activation of the NF-κB signaling pathway.[7] This leads to the increased expression of pro-inflammatory cytokines.
Experimental Protocols
The evaluation of the therapeutic potential of cycloartane glycosides involves a variety of standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
Wnt Signaling Pathway Inhibitory Activity Assay
-
Cell Line: HEK293T cells.
-
Method: Luciferase reporter gene assay.
-
Procedure:
-
Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a Renilla luciferase plasmid (for normalization).
-
After transfection, cells are treated with Wnt3a conditioned medium to activate the Wnt pathway, along with various concentrations of the test compounds.
-
Following incubation, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt signaling.
-
IC50 values are calculated from the dose-response curves.[3]
-
Cell Viability and Cytotoxicity Assay
-
Cell Lines: Various cancer cell lines (e.g., MCF7, SMMC-7721).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with different concentrations of the cycloartane glycosides for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.
-
Apoptosis Analysis by RT-PCR
-
Cell Line: MCF7 cells.
-
Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
Procedure:
-
Cells are treated with the test compounds for a defined period.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR is performed using specific primers for the genes of interest (e.g., p53, bax, and a housekeeping gene like GAPDH for normalization).
-
The PCR products are separated by agarose (B213101) gel electrophoresis and visualized.
-
The relative expression of the target genes is quantified by densitometry analysis of the gel bands.[4]
-
NF-κB Activation Assay
-
Cell Line: THP-1 cells.
-
Method: Transcription-based bioassay for Nuclear Factor kappa B (NF-κB) activation.
-
Procedure:
-
THP-1 cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cells are treated with the test compounds (e.g., Astragaloside I) with or without an NF-κB activator like lipopolysaccharide (LPS).
-
After incubation, cell lysates are prepared, and luciferase activity is measured.
-
The level of NF-κB activation is determined by the fold increase in luciferase activity compared to the untreated control.[7]
-
Lipid Accumulation Assay in Adipocytes
-
Cell Line: 3T3-L1 preadipocytes.
-
Method: Oil Red O staining.
-
Procedure:
-
3T3-L1 preadipocytes are induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
During differentiation, the cells are treated with various concentrations of the cycloartane glycosides.
-
After full differentiation, the cells are fixed and stained with Oil Red O solution, which specifically stains intracellular lipid droplets.
-
The stained lipid droplets are then extracted with a solvent (e.g., isopropanol), and the absorbance of the extract is measured spectrophotometrically.
-
The extent of lipid accumulation is quantified, and the inhibitory effect of the compounds is calculated.[9]
-
This guide provides a foundational overview of the therapeutic potential of cycloartane glycosides. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their clinical utility and safety profiles. The diverse mechanisms of action and significant bioactivities highlighted here underscore the importance of continued investigation into this promising class of natural compounds.
References
- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane Glycosides from the Roots of Cimicifuga foetida with Wnt Signaling Pathway Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloartane triterpenoids and their glycosides from the rhizomes of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloartane glycosides from Astragalus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunostimulatory effects of cycloartane-type triterpene glycosides from astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloartane triterpene glycosides from rhizomes of Cimicifuga foetida L. with lipid-lowering activity on 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyclosiversioside F 16,25-diacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Cyclosiversioside F 16,25-diacetate, a research-grade compound, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and conservative approach to its disposal.[1] Until comprehensive hazard data is available, this compound must be treated as a hazardous substance.[1] Adherence to institutional and regulatory guidelines is paramount to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are equipped to provide guidance based on the limited available information and are knowledgeable about local, state, and federal waste disposal regulations.[1]
When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[2][3][4] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][5]
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of uncharacterized research chemicals and should be followed diligently.
-
Waste Identification and Segregation:
-
This compound waste, whether in solid form or dissolved in a solvent, must be segregated from general laboratory waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[6] For organic compounds, glass or appropriate plastic containers are generally suitable.[1]
-
The container must be clearly labeled as "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound."
-
The CAS Number: 452919-90-3.
-
An estimate of the quantity or concentration of the compound.
-
The composition of any solvent used.
-
The date when waste accumulation began.[1]
-
-
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup.[1]
-
EHS will coordinate with a licensed hazardous waste disposal company for the proper treatment and disposal of the chemical, likely through incineration.[8]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][5]
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Assumed) |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, safety goggles |
| Handling Location | Chemical fume hood |
| Waste Container | Leak-proof, chemically compatible, clearly labeled |
| Waste Label Information | "Hazardous Waste," Chemical Name, CAS Number, Quantity/Concentration, Solvent Composition, Start Date |
| Storage | Secure, ventilated secondary containment |
| Disposal Method | Arranged through Institutional EHS for professional disposal |
| Prohibited Disposal Methods | Drain disposal, regular trash |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. acewaste.com.au [acewaste.com.au]
- 7. twu.edu [twu.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Cyclosiversioside F 16,25-diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cyclosiversioside F 16,25-diacetate. Given the compound's classification as a steroidal saponin (B1150181) with potential cytotoxic properties, a stringent adherence to safety protocols is paramount to ensure personal and environmental protection. This document outlines the necessary personal protective equipment (PPE), a detailed operational plan for handling, and a comprehensive disposal strategy.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound, particularly when working with the powdered form or when there is a risk of aerosol generation. The following table summarizes the required PPE, drawing from guidelines for handling potent and cytotoxic compounds.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact and absorption. Double gloving provides an additional barrier against contamination.[1] |
| Body Protection | A disposable, moisture-resistant, long-sleeved gown with tight-fitting cuffs. | To protect skin and clothing from contamination through splashes or spills.[1] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield, especially when there is a risk of splashing. | To protect the eyes and face from accidental splashes of the compound.[1][2] |
| Respiratory Protection | A fit-tested N95 respirator or higher is recommended, especially when handling the powder form. | To prevent the inhalation of the potentially toxic compound.[1] |
| Additional Wear | Disposable cap and shoe covers. | To minimize the spread of contamination outside of the designated handling area.[1] |
Operational Plan for Handling
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
